(3-Isopropylisoxazol-5-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKFKVLYULJWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560297 | |
| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14633-17-1 | |
| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (3-Isopropylisoxazol-5-yl)methanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physical and chemical properties of the heterocyclic compound (3-Isopropylisoxazol-5-yl)methanol. Due to the limited availability of experimental data for this specific molecule, this guide also includes data for a constitutional isomer, (5-isopropylisoxazol-3-yl)methanol, for comparative purposes. Furthermore, it outlines generalized experimental protocols for the synthesis of the title compound and the determination of its key physical properties.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14633-17-1[1] |
| Molecular Formula | C₇H₁₁NO₂[1] |
| Molecular Weight | 141.17 g/mol [1] |
| Physical Form | Liquid (at room temperature)[1] |
| SMILES | CC(C)C1=NOC=C1CO |
| InChI Key | VMKFKVLYULJWFN-UHFFFAOYSA-N[1] |
Physical Property Data
This compound
Comparative Data: (5-isopropylisoxazol-3-yl)methanol
The following table summarizes the available physical property data for the constitutional isomer, (5-isopropylisoxazol-3-yl)methanol (CAS Number: 123770-63-8). These values are provided as a reference but may not be representative of the title compound.
| Property | Value |
| Boiling Point | 249.8°C at 760 mmHg[2] |
| Density | 1.091 g/cm³[2] |
| Flash Point | 104.9°C[2] |
| Vapor Pressure | 0.0118 mmHg at 25°C[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving the formation of an aldoxime followed by a [3+2] cycloaddition reaction. This protocol is adapted from established methods for the synthesis of analogous 3,5-disubstituted isoxazoles.[3][4]
Step 1: Synthesis of Isobutyraldoxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 equivalent) in a suitable solvent such as pyridine.
-
Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.1 equivalents).
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield isobutyraldoxime.
Step 2: [3+2] Cycloaddition to form this compound
-
Reaction Setup: Charge a round-bottom flask with isobutyraldoxime (1.0 equivalent) dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or carbon tetrachloride (CCl₄).[3][4]
-
Generation of Nitrile Oxide: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) solution, portion-wise or dropwise to the solution while stirring.[3][4] This in-situ generation of the corresponding hydroximoyl chloride and subsequent elimination creates the nitrile oxide intermediate.
-
Cycloaddition: Following the addition of the chlorinating agent, add propargyl alcohol (1.2 equivalents) to the reaction mixture.
-
Reaction Execution: The mixture is stirred, potentially with heating (e.g., 70°C), for several hours to overnight until the reaction is complete, as monitored by TLC.[3]
-
Work-up and Purification: The reaction mixture is diluted with water or a saturated solution of ethylenediaminetetraacetic acid (EDTA) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[4] The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate to afford pure this compound.[4]
Determination of Physical Properties (General Protocols)
Melting Point: For solid compounds, the melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded. For compounds that are liquid at room temperature, this property is not applicable, but a freezing point could be determined by controlled cooling.
Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation, is recorded as the boiling point. For high-boiling liquids, vacuum distillation can be employed, and the boiling point at a reduced pressure is recorded along with the pressure.
Solubility: The solubility of the compound is assessed in a range of standard laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane). A small, measured amount of the compound is added to a fixed volume of the solvent at a specific temperature (e.g., 25°C). The mixture is agitated, and the compound is added until saturation is reached (i.e., solid or a separate liquid phase persists). Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analytical methods such as UV-Vis spectroscopy or HPLC to measure the concentration of the saturated solution.
Visualizations
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
References
(3-Isopropylisoxazol-5-yl)methanol: A Comprehensive Technical Guide on Chemical Structure and Bonding
For the attention of: Researchers, Scientists, and Drug Development Professionals.
December 26, 2025
Abstract
This technical guide provides an in-depth analysis of the chemical structure and bonding of (3-Isopropylisoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document furnishes detailed information on its molecular structure, including predicted bond lengths and angles, and a comprehensive examination of its spectroscopic characteristics. A plausible synthetic pathway is outlined, accompanied by a detailed experimental protocol. Furthermore, the potential biological significance of this compound is explored through the lens of its possible interaction with the cyclooxygenase (COX) signaling pathway, a common target for isoxazole derivatives. All quantitative data are summarized in structured tables, and logical workflows are presented using standardized diagrams to facilitate understanding and further research.
Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. The isoxazole ring, featuring adjacent nitrogen and oxygen atoms, imparts unique electronic and structural properties to molecules, often leading to a wide range of biological activities.[1][2] These activities include anti-inflammatory, anticancer, and antimicrobial effects.[1][3] The compound this compound, with its isopropyl and hydroxymethyl substituents, represents a scaffold with potential for further chemical modification and exploration of its therapeutic applications. This guide aims to provide a detailed technical overview of its chemical structure, bonding, and potential biological context to support ongoing research and development efforts.
Chemical Structure and Bonding
This compound possesses a central isoxazole ring, which is an aromatic heterocycle. The bonding within the isoxazole ring involves a delocalized π-electron system across the five atoms. The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, impacting its reactivity and interaction with biological targets. The isopropyl group at the 3-position and the methanol group at the 5-position contribute to the overall steric and electronic properties of the molecule.
Due to the absence of publicly available crystallographic data for this compound, the following tables of bond lengths and angles are based on computational predictions to provide an estimated molecular geometry.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| O1-N2 | 1.42 |
| N2-C3 | 1.31 |
| C3-C4 | 1.43 |
| C4-C5 | 1.36 |
| C5-O1 | 1.35 |
| C3-C6 (Isopropyl) | 1.51 |
| C5-C8 (Methanol) | 1.50 |
| C8-O2 (Methanol) | 1.43 |
| C6-C7 (Isopropyl) | 1.54 |
| C6-C9 (Isopropyl) | 1.54 |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
| C5-O1-N2 | 106.0 |
| O1-N2-C3 | 110.0 |
| N2-C3-C4 | 115.0 |
| C3-C4-C5 | 105.0 |
| C4-C5-O1 | 104.0 |
| N2-C3-C6 (Isopropyl) | 120.0 |
| C4-C3-C6 (Isopropyl) | 125.0 |
| O1-C5-C8 (Methanol) | 120.0 |
| C4-C5-C8 (Methanol) | 136.0 |
| C5-C8-O2 (Methanol) | 112.0 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections provide predicted spectroscopic data.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts are presented in the tables below.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH (Isopropyl) | 3.10 | septet | 6.9 |
| -CH₃ (Isopropyl, 6H) | 1.30 | doublet | 6.9 |
| C4-H (Isoxazole ring) | 6.30 | singlet | - |
| -CH₂- (Methanol) | 4.80 | singlet | - |
| -OH (Methanol) | 2.50 | broad singlet | - |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (Isoxazole ring) | 168.0 |
| C4 (Isoxazole ring) | 102.0 |
| C5 (Isoxazole ring) | 173.0 |
| -CH (Isopropyl) | 28.0 |
| -CH₃ (Isopropyl) | 21.0 |
| -CH₂- (Methanol) | 57.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2970-2870 | Medium | C-H stretch (alkane) |
| 1610 | Medium | C=N stretch (isoxazole) |
| 1470 | Medium | C-H bend (alkane) |
| 1420 | Medium | C=C stretch (isoxazole) |
| 1150 | Strong | C-O stretch (alcohol) |
| 900-850 | Medium | N-O stretch (isoxazole) |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |
| 141 | 40 | [M]⁺ |
| 126 | 60 | [M - CH₃]⁺ |
| 110 | 30 | [M - OCH₃]⁺ |
| 98 | 100 | [M - C₃H₇]⁺ |
| 69 | 50 | [C₄H₅O]⁺ |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis and characterization of this compound, adapted from procedures for similar compounds.[4][5]
Synthesis of this compound
This synthesis follows a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Materials:
-
Isobutyraldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
N-Chlorosuccinimide (NCS)
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of EDTA
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Preparation of Isobutyraldoxime: To a solution of isobutyraldehyde (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain isobutyraldoxime.
-
In situ Generation of Nitrile Oxide and Cycloaddition: In a round-bottomed flask, dissolve isobutyraldoxime (1.0 eq) in dichloromethane. Add N-chlorosuccinimide (1.1 eq) in portions at 0 °C. Stir the mixture at this temperature for 30 minutes.
-
To the reaction mixture, add propargyl alcohol (1.2 eq), followed by a catalytic amount of a freshly prepared aqueous solution of CuSO₄·5H₂O and sodium ascorbate.
-
Add an aqueous solution of K₂CO₃ (2.0 eq) dropwise and stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of EDTA. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford this compound as a liquid.[6]
Characterization
The synthesized compound should be characterized by the following methods to confirm its structure and purity:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework.
-
FT-IR Spectroscopy: To identify the key functional groups.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Potential Biological Activity and Signaling Pathway
While no specific biological activity has been reported for this compound, many isoxazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound\n(Hypothesized Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> Inflammation; Compound -> COX_Enzymes [label="Inhibition", color="#EA4335", arrowhead=tee]; } }
Caption: Hypothesized inhibition of the COX pathway.
The diagram above illustrates the hypothesized mechanism of action where this compound acts as an inhibitor of COX enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid and subsequently reducing inflammation. This represents a plausible area for future biological evaluation of this compound.
Another potential target for isoxazole derivatives is aromatase, an enzyme involved in estrogen biosynthesis. Inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancer.[1][9]
// Nodes Androgens [label="Androgens\n(e.g., Testosterone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aromatase [label="Aromatase (CYP19A1)", fillcolor="#FBBC05", fontcolor="#202124"]; Estrogens [label="Estrogens\n(e.g., Estradiol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Estrogen_Receptor [label="Estrogen Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription &\nCell Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound\n(Hypothesized Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Androgens -> Aromatase; Aromatase -> Estrogens; Estrogens -> Estrogen_Receptor; Estrogen_Receptor -> Gene_Transcription; Compound -> Aromatase [label="Inhibition", color="#EA4335", arrowhead=tee]; }
Caption: Hypothesized inhibition of the Aromatase pathway.
This diagram shows the potential role of this compound as an aromatase inhibitor, preventing the conversion of androgens to estrogens. This would lead to reduced estrogen receptor activation and a decrease in the proliferation of hormone-dependent cancer cells.
Conclusion
This compound is a molecule with a well-defined, albeit computationally predicted, chemical structure and bonding characteristics. Its synthesis can be achieved through established organic chemistry methodologies. While its specific biological functions are yet to be determined, its structural similarity to other bioactive isoxazoles suggests that it may hold promise as a modulator of key signaling pathways, such as those involving COX enzymes or aromatase. This technical guide provides a foundational resource for researchers to further investigate the chemical and biological properties of this compound.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound DiscoveryCPR 14633-17-1 [sigmaaldrich.com]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs [mdpi.com]
(3-Isopropylisoxazol-5-yl)methanol (CAS: 14633-17-1): A Technical Guide for Drug Discovery and Development
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (3-Isopropylisoxazol-5-yl)methanol, a heterocyclic compound belonging to the isoxazole class. Due to the limited availability of public data on this specific molecule, this document serves as a foundational resource, extrapolating its potential chemical and biological properties based on the well-documented profile of the isoxazole scaffold and its derivatives. The information presented herein is intended to guide future research and development efforts.
Chemical and Physical Properties
This compound is a liquid at room temperature with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol .[1] Key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14633-17-1 | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Physical Form | Liquid | [1] |
| SMILES | CC(C)C1=NOC(=C1)CO | [2] |
| InChI Key | VMKFKVLYULJWFN-UHFFFAOYSA-N | [2] |
Synthesis
A plausible synthetic pathway is outlined below:
Caption: Proposed synthesis workflow for this compound.
Representative Experimental Protocol
The following protocol is adapted from the synthesis of a structurally related compound, (3-phenylisoxazol-5-yl)methanol, and represents a viable method for preparing the title compound.[3]
Step 1: Synthesis of Isobutyraldoxime
-
In a round-bottom flask, dissolve isobutyraldehyde in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain isobutyraldoxime.
Step 2: [3+2] Cycloaddition to form this compound
-
Dissolve the isobutyraldoxime in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature to generate the corresponding hydroximoyl chloride in situ.
-
To the reaction mixture, add propargyl alcohol.
-
Add a base (e.g., triethylamine) dropwise to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Biological Activities
While direct biological data for this compound is not currently available, the isoxazole scaffold is a well-established pharmacophore present in numerous clinically used drugs and biologically active molecules.[4][5] Derivatives of isoxazole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]
Potential Anticancer Activity
Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms.[6][9][10] Some derivatives act as inhibitors of heat shock protein 90 (HSP90), leading to the degradation of client proteins essential for tumor cell survival and proliferation.[6] Others have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[6][9]
Hypothetical Signaling Pathway Inhibition:
Based on the activities of related isoxazole compounds, this compound could potentially exert anticancer effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Potential Anti-inflammatory Activity
Isoxazole derivatives have been investigated as potent anti-inflammatory agents.[7][11][12] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]
Potential Antimicrobial Activity
The isoxazole ring is a core component of several antibacterial drugs, including sulfamethoxazole and cloxacillin.[5] Synthetic isoxazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[13] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Table of Potential Biological Activities (Extrapolated from Derivatives):
| Biological Activity | Potential Mechanism of Action | Representative References |
| Anticancer | Inhibition of HSP90, Induction of apoptosis, Cell cycle arrest | [6][9] |
| Anti-inflammatory | Inhibition of COX and LOX enzymes | [7][12][14] |
| Antimicrobial | Inhibition of essential microbial enzymes | [13][15] |
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of this compound, a series of in vitro assays can be employed.
In Vitro Anticancer Activity Workflow
Caption: Workflow for in vitro anticancer activity assessment.
In Vitro Antimicrobial Activity Workflow
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Spectroscopic Data
At present, publicly available, detailed spectroscopic data (NMR, IR, MS) for this compound is limited. Characterization of the synthesized compound would be essential and would typically involve the following analyses:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule, including the isopropyl group, the methylene group, the hydroxyl proton, and the isoxazole ring proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.
-
IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and C=N and N-O stretches of the isoxazole ring.
-
MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Conclusion
This compound represents a promising, yet understudied, member of the pharmacologically significant isoxazole class of compounds. Based on the extensive research on isoxazole derivatives, it is plausible that this molecule possesses valuable biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. This technical guide provides a foundational framework for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead molecule in drug discovery programs.
References
- 1. This compound DiscoveryCPR 14633-17-1 [sigmaaldrich.com]
- 2. aladdin-e.com [aladdin-e.com]
- 3. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (3-Isopropylisoxazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (3-Isopropylisoxazol-5-yl)methanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on established principles and data from analogous structures. Additionally, a detailed, generalized experimental protocol for its synthesis and characterization is provided, derived from established methods for similar isoxazole derivatives.
Physicochemical Properties
Basic physicochemical information for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 14633-17-1 | |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with experimentally determined data for structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~1.3 | Doublet | 6 | -CH(CH ₃)₂ |
| ~3.1 | Septet | 1 | -CH (CH₃)₂ |
| ~4.7 | Singlet | 2 | -CH ₂OH |
| ~6.2 | Singlet | 1 | Isoxazole C4-H |
| Variable | Broad Singlet | 1 | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~21 | -CH(C H₃)₂ |
| ~27 | -C H(CH₃)₂ |
| ~56 | -C H₂OH |
| ~101 | Isoxazole C 4 |
| ~162 | Isoxazole C 3 |
| ~170 | Isoxazole C 5 |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600-3200 (broad) | O-H | Stretching |
| 3150-3100 | C-H (isoxazole) | Stretching |
| 2970-2870 | C-H (isopropyl) | Stretching |
| 1600-1550 | C=N (isoxazole) | Stretching |
| 1470-1430 | C=C (isoxazole) | Stretching |
| 1250-1000 | C-O | Stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 141 | [M]⁺ (Molecular Ion) |
| 126 | [M - CH₃]⁺ |
| 110 | [M - CH₂OH]⁺ |
| 98 | [M - C₃H₇]⁺ |
Experimental Protocols
The following section details a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound, based on established methodologies for analogous compounds.
Synthesis of this compound
This synthesis involves a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an appropriate alkyne.
Materials:
-
Isoobutyraldehyde
-
Hydroxylamine hydrochloride
-
Sodium hypochlorite solution (bleach)
-
Propargyl alcohol
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Oxime Formation: Isoobutyraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form isobutyraldehyde oxime.
-
Nitrile Oxide Formation and Cycloaddition: The isobutyraldehyde oxime is then treated with a mild oxidizing agent, such as sodium hypochlorite, in a suitable solvent to generate the corresponding nitrile oxide in situ. This reactive intermediate immediately undergoes a [3+2] cycloaddition reaction with propargyl alcohol.
-
Work-up and Purification: The reaction mixture is quenched, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using an FTIR spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).
-
The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and Characterization Workflow.
An In-depth Technical Guide to the Solubility of (3-Isopropylisoxazol-5-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative solubility data for (3-Isopropylisoxazol-5-yl)methanol in various organic solvents is not publicly available. This guide provides a comprehensive overview of its expected solubility based on the physicochemical properties of the isoxazole moiety and its substituents. Furthermore, it details standardized experimental protocols for determining the solubility of such compounds.
Introduction
This compound is a heterocyclic compound featuring an isoxazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3][4][5] The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development.[6][7] Understanding its solubility profile allows for the selection of appropriate solvent systems for reactions, extractions, and the preparation of stock solutions for screening and analysis.[8]
The structure of this compound, with its polar hydroxymethyl group and a moderately non-polar isopropyl-substituted isoxazole ring, suggests a nuanced solubility profile across different organic solvents. The isoxazole ring itself is considered a polar heterocycle due to the presence of nitrogen and oxygen atoms.[6]
Predicted Solubility Profile
The principle of "like dissolves like" governs the solubility of organic compounds. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (hydroxymethyl group, isoxazole ring) and non-polar (isopropyl group) features. Therefore, its solubility will be a balance of these characteristics.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxymethyl group and the heteroatoms of the isoxazole ring of the solute.[6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are highly polar and can effectively solvate the polar regions of the molecule, though they lack hydrogen bond donating ability. DMSO is a versatile solvent capable of dissolving a wide range of polar and non-polar substances.[8] |
| Acetonitrile, Acetone | Medium | These solvents are polar but less so than DMSO or methanol. They should be capable of dissolving the compound to a reasonable extent. | |
| Moderate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Medium to Low | These solvents have moderate polarity. THF may show slightly better solvation due to its ether oxygen. The non-polar isopropyl group will contribute favorably to solubility in these less polar solvents. |
| Non-Polar | Toluene, Hexane | Low | The dominant polar character of the hydroxymethyl and isoxazole moieties will limit solubility in these non-polar hydrocarbon solvents.[6] Strong intermolecular hydrogen bonding between the solute molecules will be difficult for these solvents to overcome. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods must be employed. The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[7] Solution calorimetry offers an alternative, particularly for viscous solutions.[9]
This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.[7]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[10]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter). This step must be performed carefully to avoid transferring any solid particles.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][11]
-
A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Theoretical Framework: Polarity and Solubility
The solubility of a molecule is fundamentally linked to the polarity of both the solute and the solvent. This relationship can be visualized as a continuum.
Caption: Logical relationship between solvent polarity and predicted solubility.
Conclusion
References
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. lifechemicals.com [lifechemicals.com]
- 9. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
Introduction: The Isoxazole Core in Modern Chemistry
An In-Depth Technical Guide to the Discovery and History of Isoxazole Compounds
Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry and drug discovery. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have designated it a "privileged structure." Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunosuppressive effects.[1][2] This technical guide provides a comprehensive overview of the historical milestones in isoxazole chemistry, from its initial discovery to its role in the development of blockbuster drugs and novel therapeutic agents. It details key synthetic methodologies, presents quantitative biological data, and visualizes the complex signaling pathways modulated by these remarkable compounds.
Early History and Discovery
The journey of isoxazole chemistry began in the late 19th century. The first synthesis of an isoxazole derivative, 3-methyl-5-phenylisoxazole, was achieved by Ceresole in 1884 through the reaction of hydroxylamine with benzoylacetone.[3] However, it was the seminal work of German chemist Ludwig Claisen that formally established the field. In 1888, Claisen correctly identified the cyclic structure of the compound synthesized by Ceresole.[3] He further solidified his contribution in 1903 by reporting the first synthesis of the parent isoxazole ring itself, accomplished via the oximation of propargylaldehyde acetal.[4] Following Claisen's work, significant advancements in understanding isoxazole reactivity came from the studies of Quilico between 1930 and 1946, particularly concerning the synthesis of the ring system from nitrile oxides and unsaturated compounds.[3]
Key Synthetic Methodologies
The construction of the isoxazole ring has evolved significantly since Claisen's initial work. While early methods relied on the condensation of 1,3-dicarbonyl compounds with hydroxylamine, modern organic synthesis is dominated by the highly versatile 1,3-dipolar cycloaddition reaction.[5][6]
The Claisen Isoxazole Synthesis
The classical approach, known as the Claisen synthesis, involves the condensation of a β-ketoester or a 1,3-diketone with hydroxylamine.[5] The reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring. The precise reaction conditions, particularly pH, can influence the regioselectivity of the cyclization, sometimes leading to the formation of isomeric 5-isoxazolones as byproducts.[5]
1,3-Dipolar Cycloaddition: The Modern Standard
The most powerful and widely used method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[6][7] The key to this method is the in situ generation of the often unstable nitrile oxide intermediate from a stable precursor, such as an aldoxime or a hydroximoyl chloride, thereby minimizing unwanted dimerization to furoxans.[8][9] The advent of copper-catalyzed versions of this reaction has further enhanced its utility, providing high yields and excellent regioselectivity for the desired 3,5-disubstituted isoxazole products.[7][10]
Experimental Protocol: Copper-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
The following is a representative protocol for the one-pot synthesis of a 3,5-disubstituted isoxazole adapted from modern literature procedures.[7][10]
-
Objective: To synthesize a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime via a copper-catalyzed 1,3-dipolar cycloaddition.
-
Materials:
-
Substituted Aldoxime (1.0 mmol, 1.0 eq)
-
Terminal Alkyne (1.2 mmol, 1.2 eq)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 eq)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), 5 mL
-
-
Procedure:
-
To a stirred solution of the substituted aldoxime and terminal alkyne in the chosen solvent at room temperature, add Copper(I) Iodide.
-
Add N-Chlorosuccinimide portion-wise to the mixture. The reaction generates the intermediate hydroximoyl chloride.
-
Slowly add triethylamine dropwise to the reaction mixture. The base facilitates the in situ formation of the nitrile oxide, which is immediately trapped by the alkyne in the cycloaddition step.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
-
Isoxazoles in Drug Development: From Scaffolds to Therapeutics
The isoxazole ring is a key component in numerous approved drugs, where it often serves to modulate pharmacokinetic properties, act as a stable bioisostere for other functional groups, or directly participate in binding to a biological target.
Case Study: Valdecoxib and COX-2 Inhibition
Valdecoxib (Bextra), though later withdrawn from the market due to cardiovascular concerns, is a classic example of an isoxazole-containing selective COX-2 inhibitor.[11][12] Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[13] COX-2 is the inducible isoform, making its selective inhibition a prime strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[13][14] The sulfonamide group on the phenyl ring of Valdecoxib is crucial for its selective binding to a side pocket in the COX-2 active site, while the isoxazole core provides a rigid scaffold for optimal positioning.[15]
Table 1: Quantitative Data for the COX-2 Inhibitor Valdecoxib
| Parameter | Value | Reference(s) |
|---|---|---|
| In Vitro Potency | ||
| COX-2 IC₅₀ | 0.005 µM (5 nM) | [15] |
| COX-1 IC₅₀ | 150 µM | [15] |
| Selectivity Index (COX-1/COX-2) | 30,000 | [15] |
| Pharmacokinetics (Human) | ||
| Bioavailability | 83% | [11][16] |
| Protein Binding | ~98% | [11][17] |
| Elimination Half-life | 8-11 hours | [11][17] |
| Metabolism | Hepatic (CYP3A4, CYP2C9) |[13][16] |
Case Study: Leflunomide and Immunosuppression
Leflunomide (Arava) is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[18] In vivo, the isoxazole ring of leflunomide is opened to form its active metabolite, teriflunomide.[18] This metabolite exerts its immunomodulatory effect by inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][19] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis. By blocking DHODH, teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest and inhibiting the expansion of autoimmune lymphocytes.[1][20]
Case Study: Modern Drug Discovery - SMYD3 Inhibitors
The discovery of isoxazole amides as potent and selective inhibitors of SET and MYND Domain-Containing Protein 3 (SMYD3) showcases the scaffold's role in modern oncology research.[21][22] SMYD3 is a lysine methyltransferase that is overexpressed in many cancers and promotes tumorigenesis by methylating both histone and non-histone proteins, such as MAP3K2, which activates the oncogenic MEK/ERK signaling pathway.[21][23]
The discovery process began with a high-throughput screen (HTS) that identified an isoxazole amide lead compound with moderate potency.[21][22] This initiated a lead optimization campaign involving extensive structure-activity relationship (SAR) studies to improve potency and selectivity, guided by co-crystal structures of the inhibitors bound to SMYD3.[21][24]
Table 2: Structure-Activity Relationship (SAR) of Isoxazole Amide SMYD3 Inhibitors
| Compound | R Group Modification | SMYD3 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1 (HTS Hit) | Cyclopropyl | 5.0 | [21][22] |
| 19 | 4-fluorophenyl | 0.078 | [21] |
| 20 | 4-chlorophenyl | 0.051 | [21] |
| 28 | 2-pyridyl | 0.027 |[21] |
The mechanism involves SMYD3-mediated methylation of MAP3K2, which causes its dissociation from the PP2A phosphatase complex, leading to its activation and downstream signaling. Isoxazole inhibitors block this initial methylation step.[25]
Experimental Protocol: In Vitro SMYD3 Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from standard procedures used to determine the IC₅₀ of SMYD3 inhibitors.[25][26]
-
Objective: To measure the dose-dependent inhibition of SMYD3 methyltransferase activity.
-
Materials:
-
Recombinant human SMYD3 enzyme.
-
Biotinylated MAP3K2 peptide substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Isoxazole inhibitor (dissolved in DMSO).
-
Assay Buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA).
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads.
-
-
Procedure:
-
Prepare serial dilutions of the isoxazole inhibitor in DMSO, followed by further dilution in Assay Buffer.
-
In a microplate, add the SMYD3 enzyme, MAP3K2 peptide substrate, and the diluted inhibitor (or DMSO for control).
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add streptavidin-coated SPA beads. The beads will bind to the biotinylated peptide substrate.
-
When the radiolabeled methyl group is transferred to the peptide, the [³H] is brought into close proximity with the scintillant in the beads, generating a light signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
From its initial structural elucidation by Ludwig Claisen over a century ago, the isoxazole ring has proven to be an exceptionally versatile and valuable scaffold in chemistry.[4] Its journey through the history of drug discovery, marked by its inclusion in major anti-inflammatory and immunosuppressive drugs, continues with its application in cutting-edge oncology research.[15][18][21] Advances in synthetic chemistry, particularly in catalytic [3+2] cycloaddition reactions, have made a vast chemical space of isoxazole derivatives readily accessible.[7] As researchers continue to explore new biological targets, the unique combination of stability, synthetic tractability, and potent bioactivity ensures that isoxazole-based compounds will remain at the forefront of therapeutic innovation for years to come.
References
- 1. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. eresearchco.com [eresearchco.com]
- 11. Valdecoxib - Wikipedia [en.wikipedia.org]
- 12. valdecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. ClinPGx [clinpgx.org]
- 14. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Leflunomide - Wikipedia [en.wikipedia.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Isoxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Their modes of action include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular machinery essential for cancer cell proliferation.[3][4]
Quantitative Data for Anticancer Activity
The anticancer efficacy of various isoxazole derivatives has been quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of selected isoxazole derivatives against various cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Compound 25a [5] | HepG2 (Liver) | 6.38 |
| MCF-7 (Breast) | 9.96 | |
| HCT-116 (Colon) | 7.85 | |
| Compound 10a [5] | EGFR-TK | 0.064 |
| Compound 10b [5] | EGFR-TK | 0.066 |
| 3,4-isoxazolediamide 1 [3] | K562 (Leukemia) | 0.071 |
| 3,4-isoxazolediamide 2 [3] | K562 (Leukemia) | 0.018 |
| 3,4-isoxazolediamide 3 [3] | K562 (Leukemia) | 0.044 |
| 3,4-isoxazolediamide 4 [3] | K562 (Leukemia) | 0.070 |
| 3,4-isoxazolediamide 5 [3] | K562 (Leukemia) | 0.035 |
| Vicinal Diaryl-Isoxazole 11 [6] | MCF-7 (Breast) | 5 |
| MDA-MB-231 (Breast) | 5 | |
| Huh7 (Liver) | 5 | |
| Mahlavu (Liver) | 5 | |
| Vicinal Diaryl-Pyrazole 85 [6] | MCF-7 (Breast) | 5 |
| MDA-MB-231 (Breast) | 5 | |
| Huh7 (Liver) | 5 | |
| Mahlavu (Liver) | 5 |
Signaling Pathways in Anticancer Activity
1.2.1. Induction of Apoptosis
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins.
Caption: Isoxazole-induced apoptosis signaling pathway.
1.2.2. Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Certain isoxazole derivatives have been shown to inhibit EGFR tyrosine kinase (TK) activity, thereby blocking downstream signaling cascades.[5][7]
Caption: Inhibition of the EGFR signaling pathway by an isoxazole derivative.
1.2.3. Modulation of JNK Signaling
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis in response to cellular stress. Some isoxazole derivatives can modulate this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Modulation of the JNK signaling pathway by an isoxazole derivative.
Antimicrobial Activity
Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Data for Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent. The following table presents the MIC values of representative isoxazole derivatives against various microorganisms.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Compound 178d [8] | Escherichia coli | 117 |
| Staphylococcus aureus | 100 | |
| Compound 178e [8] | Escherichia coli | 110 |
| Staphylococcus aureus | 95 | |
| Compound 178f [8] | Escherichia coli | 95 |
| Staphylococcus aureus | 115 | |
| Cloxacillin (Standard) [8] | Escherichia coli | 120 |
| Staphylococcus aureus | 100 | |
| Triazole-Isoxazole Hybrid 7b [9] | Escherichia coli ATCC 25922 | 15 |
| Pseudomonas aeruginosa | 30 |
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Quantitative Data for Anti-inflammatory Activity
The inhibitory activity of isoxazole derivatives against COX-1 and COX-2 is typically reported as IC50 values.
| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound C1 [1] | 80.6 ± 0.12 | 0.85 ± 0.05 | 94.82 |
| Compound C2 [1] | 55.8 ± 0.15 | 0.79 ± 0.02 | 70.63 |
| Compound C3 [1] | 22.56 ± 0.11 | 0.93 ± 0.01 | 24.25 |
| Celecoxib (Standard) [1] | 7.6 ± 0.08 | 0.07 ± 0.01 | 108.57 |
Antiviral Activity
Several isoxazole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses.
Quantitative Data for Antiviral Activity
The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50).
| Compound ID/Reference | Virus | Cell Line | EC50 (µM) |
| Oxazole derivative 1 [1] | Human Cytomegalovirus (AD169) | HFF | 0.77 |
| Oxazole derivative 2 [1] | Human Cytomegalovirus (AD169) | HFF | >30 |
| Ganciclovir (Standard) [1] | Human Cytomegalovirus (AD169) | HFF | 0.75 |
| Pyrazolo[4,3-d]isoxazole 7f [1] | HIV-1 (IIIB) | MT-4 | 0.00018 |
| Efavirenz (Standard) [1] | HIV-1 (IIIB) | MT-4 | 0.00098 |
| Isoquinolone derivative 21 [10] | Influenza A (PR8) | MDCK | 9.9 |
| Influenza B (Lee) | MDCK | 18.5 | |
| Triazole derivative 3 | Herpes Simplex Virus-1 | HFL-1 | 16 |
| Triazole derivative 4 | Herpes Simplex Virus-1 | HFL-1 | 21 |
Anticonvulsant Activity
Isoxazole derivatives have been investigated for their potential in treating epilepsy and other seizure disorders.
Quantitative Data for Anticonvulsant Activity
The anticonvulsant activity is often assessed in animal models, with the median effective dose (ED50) being a key parameter.
| Compound ID/Reference | Test Model | ED50 (mg/kg) |
| Benzo[d]isoxazole Z-6b | Maximal Electroshock Seizure (MES) | 20.5 |
| Compound IIIa | MES (% inhibition) | 65.8% |
| Compound IIIb | MES (% inhibition) | 63.41% |
| Phenytoin (Standard) | MES (% inhibition) | 83.95% |
Analgesic Activity
Certain isoxazole derivatives have demonstrated analgesic properties, suggesting their potential use in pain management.
Quantitative Data for Analgesic Activity
The analgesic effect can be quantified by measuring the increase in pain threshold or latency to response in animal models.
| Compound ID/Reference | Test Model | Dose (mg/kg) | Latency Time (s) at 120 min |
| Carboxamide B2 [1] | Hot Plate | 6 | 14.50 ± 0.28 |
| Tramadol (Standard) [1] | Hot Plate | 3 | 14.25 ± 0.47 |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT assay.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the isoxazole derivative in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Workflow for the broth microdilution MIC assay.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, typically COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Reagent Preparation: Prepare the assay buffer, heme, and the COX-1 or COX-2 enzyme solution.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, enzyme, and the isoxazole derivative at various concentrations. Incubate for a short period.
-
Reaction Initiation: Add arachidonic acid to initiate the COX reaction.
-
Colorimetric Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode to monitor the formation of oxidized TMPD.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the isoxazole derivative. Determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
Principle: Lytic viruses, when grown on a confluent monolayer of susceptible cells, create localized areas of cell death or "plaques." The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number of plaques.
Procedure:
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: Pre-incubate the virus with various concentrations of the isoxazole derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Caption: Workflow for the plaque reduction assay.
Maximal Electroshock Seizure (MES) Test
The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Principle: A supramaximal electrical stimulus is delivered to a rodent, inducing a characteristic seizure pattern, including a tonic hindlimb extension phase. The ability of a compound to prevent this tonic hindlimb extension is a measure of its anticonvulsant activity.
Procedure:
-
Animal Preparation: Administer the isoxazole derivative to the test animals (typically mice or rats) at various doses.
-
Electrical Stimulation: At the time of peak effect of the drug, deliver a short, high-frequency electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the number of animals protected at each dose and calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.
Caption: Workflow for the maximal electroshock seizure (MES) test.
Hot Plate Test for Analgesia
The hot plate test is a common method for assessing the central analgesic activity of compounds.
Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.
Procedure:
-
Baseline Measurement: Place the animal on a heated plate (e.g., at 55°C) and record the baseline latency to the first sign of a pain response.
-
Drug Administration: Administer the isoxazole derivative to the animal.
-
Post-treatment Measurement: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latency to determine the analgesic effect.
Caption: Workflow for the hot plate test.
Conclusion
The isoxazole ring system represents a highly versatile and valuable scaffold in modern drug discovery. The derivatives of isoxazole have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic effects. The continued exploration of the structure-activity relationships and mechanisms of action of novel isoxazole derivatives holds significant promise for the development of new and effective therapeutic agents to address a wide spectrum of human diseases. This technical guide provides a foundational overview to aid researchers in this exciting and impactful field.
References
- 1. Novel anti-HIV-1 NNRTIs based on a pyrazolo[4,3-d]isoxazole backbone scaffold: design, synthesis and insights into the molecular basis of action - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Oxo-1-[(2,3,6,7-tetramethoxy-9-phenanthrenyl)methyl]-L-proline Inhibits Hepatitis C Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to 3-isopropyl-5-(hydroxymethyl)isoxazole: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-isopropyl-5-(hydroxymethyl)isoxazole, also known by its synonym (3-isopropylisoxazol-5-yl)methanol. The document details its nomenclature, a proposed synthetic pathway with a detailed experimental protocol, and expected characterization data based on structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Nomenclature and Structure
The compound with the systematic IUPAC name 3-isopropyl-5-(hydroxymethyl)isoxazole belongs to the isoxazole class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The structure consists of an isoxazole ring substituted with an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | 3-isopropyl-5-(hydroxymethyl)isoxazole |
| Synonym | This compound |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| CAS Number | 14633-17-1[1] |
Proposed Synthesis
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of 3-isopropyl-5-(hydroxymethyl)isoxazole.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol.[2][3]
Step 1: Synthesis of Isobutyraldoxime
-
To a solution of isobutyraldehyde (1.0 eq) in pyridine (3-5 volumes), add hydroxylamine hydrochloride (1.1 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate (3 x 10 volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield isobutyraldoxime, which may be used in the next step without further purification.
Step 2: Synthesis of 3-isopropyl-5-(hydroxymethyl)isoxazole
-
In a flask, dissolve isobutyraldoxime (1.0 eq) in a suitable solvent such as CCl₄.[2]
-
To this solution, add propargyl alcohol (1.2 eq).
-
Slowly add a solution of sodium hypochlorite (bleach, 1.2 eq) to the reaction mixture. The reaction is exothermic and should be cooled in an ice bath.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, the reaction is quenched with a saturated solution of sodium thiosulfate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 volumes).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, 3-isopropyl-5-(hydroxymethyl)isoxazole.
Characterization and Data
No specific experimental data for 3-isopropyl-5-(hydroxymethyl)isoxazole is currently published. The following tables present expected and reference data based on closely related isoxazole derivatives.
Physicochemical Properties (Predicted and Reference)
Table 2: Physicochemical Data
| Property | Value | Reference Compound |
| Melting Point (°C) | 75 | 3-isopropylisoxazole-5-carboxylic acid[4] |
| Boiling Point (°C) | 298.2 ± 28.0 (Predicted) | 3-isopropylisoxazole-5-carboxylic acid[4] |
Spectroscopic Data (Reference Data from (3-para-tolyl-isoxazol-5-yl)methanol)[2]
The following data for (3-para-tolyl-isoxazol-5-yl)methanol can be used as a reference for the expected spectroscopic signatures of 3-isopropyl-5-(hydroxymethyl)isoxazole.
Table 3: Reference Spectroscopic Data for (3-para-tolyl-isoxazol-5-yl)methanol
| Spectroscopy | Observed Signals (ppm or cm⁻¹) | Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | 7.90–7.71 (m, 2H), 7.70 (s, 1H), 7.62 (dd, 1H), 7.59–7.51 (m, 3H), 7.25 (d, 1H), 6.75 (s, 1H), 3.89 (s, 1H), 3.65 (t, 2H), 3.08 (t, 2H), 2.45 (s, 3H) | Aromatic-H, Isoxazole-H, OH, CH₂, CH₃ |
| ¹³C NMR (100 MHz, DMSO-d₆) | 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7 | C=N, Aromatic-C, Isoxazole-C, CH₂, CH₃ |
| FT-IR (cm⁻¹) | 3200-3500 (broad), 1600, 1170, 835-635 | O-H (stretching), C=N (isoxazole ring), C-O (stretching), N-O (stretching) |
Biological Activity and Applications
While there is no specific biological data for 3-isopropyl-5-(hydroxymethyl)isoxazole, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6][7] Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[7][8] The structural motifs of an isopropyl group and a hydroxymethyl group could modulate the pharmacokinetic and pharmacodynamic properties of the isoxazole core, making 3-isopropyl-5-(hydroxymethyl)isoxazole a compound of interest for further biological evaluation.
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the proposed synthesis and characterization of 3-isopropyl-5-(hydroxymethyl)isoxazole.
Caption: A generalized workflow for the synthesis and characterization of the target compound.
References
- 1. This compound DiscoveryCPR 14633-17-1 [sigmaaldrich.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 4. 14633-22-8 CAS MSDS (3-ISOPROPYLISOXAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ijpca.org [ijpca.org]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. ijcrt.org [ijcrt.org]
- 8. Isopropyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Isopropylisoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and technical information for the compound (3-Isopropylisoxazol-5-yl)methanol. Due to the limited specific data on this molecule, this guide also incorporates relevant information on the broader class of isoxazole derivatives to provide a contextual understanding of its potential properties and applications.
Physicochemical Properties
This compound, with the InChIKey VMKFKVLYULJWFN-UHFFFAOYSA-N , is a liquid organic compound.[1] Detailed physicochemical data for this specific molecule is sparse in publicly available literature. The following table summarizes the available data for this compound and its isomer, (5-isopropylisoxazol-3-yl)methanol, for comparative purposes.
| Property | This compound | (5-isopropylisoxazol-3-yl)methanol |
| InChIKey | VMKFKVLYULJWFN-UHFFFAOYSA-N[1] | Not available |
| CAS Number | 14633-17-1[1] | 123770-63-8[2] |
| Molecular Formula | C₇H₁₁NO₂[1] | C₇H₁₁NO₂[2] |
| Molecular Weight | 141.17 g/mol [1] | 141.17 g/mol [2] |
| Physical Form | Liquid[1] | No data available |
| Boiling Point | No data available | 249.8°C at 760 mmHg[2] |
| Density | No data available | 1.091 g/cm³[2] |
| Flash Point | Not applicable[1] | 104.9°C[2] |
| Vapor Pressure | No data available | 0.0118 mmHg at 25°C[2] |
Synthesis of Isoxazole Derivatives: A General Protocol
General Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is a generalized procedure based on methodologies reported for similar isoxazole derivatives.[6][7][8][9]
Step 1: Formation of the Aldoxime
-
An appropriate aldehyde (in this case, isobutyraldehyde to yield the 3-isopropyl group) is dissolved in a suitable solvent such as ethanol or pyridine.
-
An equimolar amount of hydroxylamine hydrochloride is added to the solution.
-
A base, such as sodium acetate or pyridine, is added, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up by extraction to isolate the crude aldoxime.
Step 2: 1,3-Dipolar Cycloaddition
-
The aldoxime from Step 1 is dissolved in a solvent like N,N-dimethylformamide (DMF) or a biphasic system of dichloromethane and water.
-
A chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), is added to the solution to generate the hydroximinoyl chloride in situ.
-
The dipolarophile, propargyl alcohol (to provide the 5-hydroxymethyl group), is added to the reaction mixture.
-
A base, typically triethylamine, is added dropwise to the mixture. This facilitates the formation of the nitrile oxide from the hydroximinoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne.
-
The reaction is stirred for several hours at room temperature or with gentle heating.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired (3-substituted-isoxazol-5-yl)methanol.
References
- 1. This compound DiscoveryCPR 14633-17-1 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biolmolchem.com [biolmolchem.com]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of (3-Isopropylisoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). While compiled from available scientific literature and supplier information, a specific and complete SDS for (3-Isopropylisoxazol-5-yl)methanol was not available at the time of writing. All personnel handling this chemical should consult with their institution's safety office and refer to the most current safety data available from the supplier.
Chemical and Physical Properties
This compound is a substituted isoxazole derivative. While specific, verified data for this exact compound is limited, information from suppliers and data for structurally similar compounds provide a general profile.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁NO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 141.17 g/mol | Sigma-Aldrich[1] |
| CAS Number | 14633-17-1 | Sigma-Aldrich[1] |
| Physical State | Liquid | Sigma-Aldrich[1] |
| Storage Class | 10 - Combustible liquids | Sigma-Aldrich[1] |
| Water Framework Directive (WGK) | 3 - severe hazard to water | Sigma-Aldrich[1] |
| Boiling Point | 249.8 °C at 760 mmHg (for isomer (5-isopropylisoxazol-3-yl)methanol) | ChemicalBook[2] |
| Flash Point | 104.9 °C (for isomer (5-isopropylisoxazol-3-yl)methanol) | ChemicalBook[2] |
| Density | 1.091 g/cm³ (for isomer (5-isopropylisoxazol-3-yl)methanol) | ChemicalBook[2] |
Safety and Handling
Due to the lack of a specific Safety Data Sheet for this compound, the following guidelines are based on general principles for handling laboratory chemicals and data from structurally related isoxazole derivatives and its classification as a combustible liquid.
Hazard Identification
While a definitive GHS classification is unavailable, based on its combustible nature and the general hazards of related isoxazole compounds, it should be handled with care. The toxicological properties have not been thoroughly investigated[3]. Inhalation of vapors may cause respiratory irritation[3].
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves prior to use and dispose of them properly after handling.
-
Skin and Body Protection: A laboratory coat should be worn. In case of potential for splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If vapors are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[3].
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from oxidizing agents, acids, acid chlorides, and acid anhydrides[3]. The compound is classified as a combustible liquid[1].
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[3].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[3].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3].
-
Specific Hazards: Hazardous decomposition products may include carbon oxides and nitrogen oxides[3].
-
Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary[3].
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Experimental Protocols
General Synthesis of (3-Alkyl-isoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of 3-substituted-5-hydroxymethylisoxazoles.
Materials:
-
Appropriate aldoxime (e.g., isobutyraldoxime for the target compound)
-
N-Chlorosuccinimide (NCS)
-
Propargyl alcohol
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (optional, as a catalyst)
-
L-Ascorbic acid (optional, as a catalyst)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve the starting aldoxime in DMF.
-
Add N-Chlorosuccinimide (NCS) to the solution. The reaction may be initiated by gentle heating and then stirred at room temperature. Additional NCS may be added in portions.
-
After the formation of the corresponding hydroximoyl chloride, add propargyl alcohol to the reaction mixture.
-
If catalysis is employed, add a saturated solution of CuSO₄·5H₂O and L-ascorbic acid.
-
Add a solution of a base, such as potassium carbonate, and continue stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid (EDTA) to chelate any copper ions if used.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure (3-alkyl-isoxazol-5-yl)methanol.
Potential Biological Significance and Drug Development Context
The isoxazole ring is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[6][7][8][9] The incorporation of an isoxazole moiety can enhance the pharmacological and pharmacokinetic properties of a molecule.[10]
Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Targeting various pathways, including protein kinase inhibition.[10]
-
Anti-inflammatory: Through mechanisms such as COX and LOX inhibition.[8]
-
Antimicrobial: Exhibiting both antibacterial and antifungal properties.[8]
-
Antiviral [7]
-
Neuroprotective [8]
The specific biological activity of this compound has not been reported in the reviewed literature. However, its structural motif suggests that it could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and biological evaluation would be necessary to determine its specific pharmacological profile.
Visualizations
References
- 1. Sigma-Aldrich 3-isopropylisoxazol-5-ylmethanol | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. (5-isopropylisoxazol-3-yl)methanol - Safety Data Sheet [chemicalbook.com]
- 5. riccachemical.com [riccachemical.com]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-Isopropylisoxazol-5-yl)methanol from Propargyl Alcohol
Abstract
This document provides a detailed, two-step protocol for the synthesis of (3-Isopropylisoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formation of isobutyraldoxime from isobutyraldehyde, followed by a regioselective [3+2] cycloaddition reaction with propargyl alcohol. This cycloaddition proceeds via the in situ generation of an isopropyl-substituted nitrile oxide. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a comprehensive guide to the preparation, purification, and characterization of the target molecule.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The this compound moiety, in particular, serves as a key intermediate for the elaboration of more complex molecular architectures. The most direct and efficient method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1] This protocol details a reliable and scalable synthesis of this compound starting from readily available commercial reagents.
The synthetic strategy involves two main stages:
-
Oximation: The formation of isobutyraldoxime from isobutyraldehyde and hydroxylamine hydrochloride.
-
[3+2] Cycloaddition: The in situ generation of isopropylnitrile oxide from isobutyraldoxime using sodium hypochlorite, followed by its reaction with propargyl alcohol to yield the target isoxazole.
This document provides detailed experimental procedures, reagent tables, expected results, and visual diagrams to facilitate the successful synthesis and characterization of this compound.
Synthetic Pathway
The overall two-step synthesis is depicted below. The key transformation is the regioselective 1,3-dipolar cycloaddition reaction, which forms the isoxazole ring.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
3.1. Materials and Equipment
All reagents should be of analytical grade and used as received unless otherwise noted. Standard laboratory equipment for organic synthesis is required, including round-bottom flasks, condensers, magnetic stirrers, a heating mantle, a rotary evaporator, and equipment for column chromatography.
Table 1: List of Key Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| Isobutyraldehyde | C₄H₈O | 72.11 | Sigma-Aldrich | ≥99% |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | Sigma-Aldrich | ≥99% |
| Pyridine | C₅H₅N | 79.10 | Sigma-Aldrich | ≥99.8% |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | Sigma-Aldrich | ≥99.5% |
| Propargyl Alcohol | C₃H₄O | 56.06 | Sigma-Aldrich | 99% |
| Sodium Hypochlorite | NaOCl | 74.44 | Sigma-Aldrich | 10-15% (aq) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | ≥99.8% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Sigma-Aldrich | ≥99.5% |
| Hexanes | C₆H₁₄ | 86.18 | Sigma-Aldrich | ≥98.5% |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | ≥99% |
3.2. Protocol 1: Synthesis of Isobutyraldoxime
This protocol describes the formation of the aldoxime precursor from isobutyraldehyde.
Figure 2: Workflow for the synthesis of isobutyraldoxime.
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add isobutyraldehyde (10.0 g, 138.7 mmol), hydroxylamine hydrochloride (11.6 g, 166.4 mmol), and ethanol (100 mL).
-
Slowly add pyridine (13.2 g, 13.5 mL, 166.4 mmol) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Allow the mixture to cool to room temperature and remove the ethanol and pyridine under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (100 mL) and water (100 mL). Transfer to a separatory funnel and shake.
-
Separate the organic layer, and wash it sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield isobutyraldoxime as a colorless oil or low-melting solid. The product is often used in the next step without further purification.
3.3. Protocol 2: Synthesis of this compound
This protocol details the one-pot, in situ generation of the nitrile oxide and subsequent cycloaddition.
Procedure:
-
In a 500 mL round-bottom flask, dissolve isobutyraldoxime (10.0 g, 98.9 mmol) and propargyl alcohol (6.65 g, 6.9 mL, 118.7 mmol) in dichloromethane (DCM, 200 mL).
-
Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.
-
Add aqueous sodium hypochlorite solution (10-15%, ~150 mL) dropwise to the reaction mixture over a period of 1-1.5 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash with water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a liquid.
Results and Discussion
The two-step synthesis provides this compound in good overall yield. The purity and identity of the intermediate and final product should be confirmed by spectroscopic methods.
Table 2: Summary of Expected Results
| Compound | Appearance | Yield (Typical) | MW ( g/mol ) | CAS Number |
| Isobutyraldoxime | Colorless oil | 90-98% | 101.15 | 151-00-8 |
| This compound | Colorless to pale yellow liquid | 60-75% | 141.17 | 14633-17-1 |
Characterization Data for this compound:
While a published spectrum is not available, the expected NMR data based on the structure is provided below. Researchers should obtain their own analytical data for verification.[2]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.35 (s, 1H, isoxazole C4-H)
-
δ 4.80 (s, 2H, -CH₂ OH)
-
δ 3.10 (sept, J = 7.0 Hz, 1H, -CH (CH₃)₂)
-
δ 2.50 (br s, 1H, -OH)
-
δ 1.30 (d, J = 7.0 Hz, 6H, -CH(C H₃)₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 172.0 (isoxazole C5)
-
δ 167.0 (isoxazole C3)
-
δ 101.0 (isoxazole C4)
-
δ 58.0 (-CH₂OH)
-
δ 27.0 (-C H(CH₃)₂)
-
δ 21.0 (-CH(C H₃)₂)
-
-
FT-IR (neat, cm⁻¹):
-
3400-3200 (br, O-H stretch)
-
2970, 2875 (C-H stretch, alkyl)
-
1600, 1470 (C=N, C=C stretch, isoxazole ring)
-
1020 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 141 (M⁺), 126, 110, 98
-
Conclusion
The protocols described in this application note provide a robust and reproducible method for the synthesis of this compound. The use of a [3+2] cycloaddition reaction with in situ nitrile oxide generation offers an efficient route to this valuable heterocyclic intermediate from simple starting materials. The detailed procedures and characterization guidelines should enable researchers in organic and medicinal chemistry to successfully prepare this compound for further synthetic applications.
References
Application Notes and Protocols for 1,3-Dipolar Cycloaddition of Nitrile Oxides
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a powerful and versatile reaction for the synthesis of isoxazolines, which are important precursors for various biologically active compounds and functional materials.[1][2][3] This document provides detailed experimental protocols for the in situ generation of nitrile oxides from common precursors and their subsequent cycloaddition reactions.
Introduction
Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form five-membered heterocyclic rings.[4][5] Due to their instability, nitrile oxides are typically generated in situ from stable precursors in the presence of the dipolarophile to prevent their dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[6] Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of primary nitroalkanes.[4][7][8] This reaction is of significant interest in medicinal chemistry as the resulting isoxazoline and isoxazole frameworks are present in a wide variety of drugs.[2]
Reaction Mechanism and Workflow
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is a concerted, pericyclic reaction that proceeds through a five-membered aromatic transition state. The regioselectivity of the reaction is governed by both steric and electronic factors of the substituents on the nitrile oxide and the alkene.
Caption: General mechanism of 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.
Caption: General experimental workflow for 1,3-dipolar cycloaddition of nitrile oxides.
Experimental Protocols
Protocol 1: Nitrile Oxide Generation from Aldoximes using NaCl/Oxone
This method provides a green and efficient approach for the in situ generation of nitrile oxides from aldoximes.[9][10]
Materials:
-
Aldoxime (1.0 equiv)
-
Alkene (1.2 equiv)
-
Sodium Chloride (NaCl) (1.1 equiv)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv)
-
Acetone/Water mixture (or other suitable solvent)
Procedure:
-
To a solution of the aldoxime (1.0 equiv) and the alkene (1.2 equiv) in a suitable solvent (e.g., acetone/water mixture) at room temperature, add NaCl (1.1 equiv) and Oxone® (1.1 equiv).[6]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nitrile Oxide Generation from Oximes using tert-Butyl Hypoiodite (t-BuOI)
This protocol utilizes tert-butyl hypoiodite, generated in situ from t-BuOCl and NaI, for the cycloaddition of oximes to alkenes under mild conditions.[11]
Materials:
-
Oxime (1.0 equiv)
-
Alkene (1.5 equiv)
-
tert-Butyl hypochlorite (t-BuOCl)
-
Sodium iodide (NaI)
-
2,6-Lutidine (as a base)
-
Dioxane (as a solvent)
Procedure:
-
Prepare tert-butyl hypoiodite (t-BuOI) in situ by reacting t-BuOCl with NaI.
-
In a reaction vessel, dissolve the oxime (1.0 equiv) and the alkene (1.5 equiv) in dioxane.
-
Add 2,6-lutidine to the mixture.
-
Add the freshly prepared t-BuOI solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate it, and purify the residue by column chromatography.
Protocol 3: Nitrile Oxide Generation from Hydroximoyl Chlorides
This is a classical method for generating nitrile oxides, particularly for aromatic variants, through base-induced dehydrohalogenation.[12]
Materials:
-
Hydroximoyl chloride (1.0 equiv)
-
Alkene (1.1 equiv)
-
Triethylamine (Et₃N) or another suitable base (1.2 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
Procedure:
-
Dissolve the hydroximoyl chloride (1.0 equiv) and the alkene (1.1 equiv) in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add triethylamine (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for the 1,3-dipolar cycloaddition of various nitrile oxides with different alkenes using the protocols described above.
Table 1: Yields for NaCl/Oxone Method
| Aldoxime (Nitrile Oxide Precursor) | Alkene | Product | Yield (%) | Reference |
| Benzaldehyde oxime | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | 81 | [9] |
| 4-Chlorobenzaldehyde oxime | Styrene | 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydroisoxazole | 75 | [9] |
| Cinnamaldehyde oxime | Styrene | 3-Styryl-5-phenyl-4,5-dihydroisoxazole | 63 | [9] |
| Heptanal oxime | 1-Octene | 3-Hexyl-5-hexyl-4,5-dihydroisoxazole | 78 | [9] |
Table 2: Yields for t-BuOI Method
| Oxime | Alkene | Product | Yield (%) | Reference |
| Benzaldoxime | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | 88 | [11] |
| 4-Methoxybenzaldoxime | Styrene | 3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole | 92 | [11] |
| Phenylacetaldoxime | 1-Hexene | 3-Benzyl-5-butyl-4,5-dihydroisoxazole | 75 | [11] |
Table 3: Yields for Hydroximoyl Chloride Method
| Hydroximoyl Chloride | Alkene | Product | Yield (%) | Reference |
| Benzohydroximoyl chloride | Allyl alcohol | (3-Phenyl-4,5-dihydroisoxazol-5-yl)methanol | ~70-80 | [5] |
| 4-Nitrobenzohydroximoyl chloride | Norbornene | Exo-adduct | High | [13] |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Styrene | Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate | Good | [14] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The data presented here are for illustrative purposes. For asymmetric reactions, the enantiomeric excess (ee) and diastereomeric ratio (dr) are critical parameters that should be determined.[15][16]
Troubleshooting
A common side reaction in 1,3-dipolar cycloadditions of nitrile oxides is the dimerization of the nitrile oxide to form a furoxan.[6] To minimize this, it is crucial to generate the nitrile oxide slowly in situ in the presence of the dipolarophile.[6] If low yields are observed, consider the following:
-
Slow addition of the base or oxidant: This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.
-
Choice of solvent and temperature: These parameters can significantly influence the reaction rate and selectivity.
-
Purity of reagents: Ensure all reagents, especially the nitrile oxide precursor and the alkene, are pure.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric 1,3-dipolar cycloaddition reactions of nitrile oxides catalyzed by chiral binaphthyldiimine-Ni(II) complexes. | Semantic Scholar [semanticscholar.org]
Application Notes: (3-Isopropylisoxazol-5-yl)methanol as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Isopropylisoxazol-5-yl)methanol is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][3][4][5][6] The presence of a primary alcohol functional group at the 5-position of the 3-isopropylisoxazole core provides a versatile handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in further chemical transformations, based on established methodologies for analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved via a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from isobutyraldoxime, and propargyl alcohol. This method is adapted from established procedures for the synthesis of analogous 3-aryl- and 3-alkyl-isoxazol-5-yl methanols.[1][7]
Experimental Protocol: Synthesis of this compound
1. Preparation of Isobutyraldoxime (1):
-
To a solution of isobutyraldehyde (1 equivalent) in pyridine, add hydroxylamine hydrochloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isobutyraldoxime, which can be used in the next step without further purification.
2. [3+2] Cycloaddition to form this compound (2):
-
Dissolve isobutyraldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as carbon tetrachloride (CCl4) or N,N-dimethylformamide (DMF).[1]
-
To this solution, add an oxidizing agent to generate the nitrile oxide in situ. A common method is the dropwise addition of a 5% aqueous solution of sodium hypochlorite (NaOCl) (2.5 equivalents).[1]
-
Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 70°C) for 24-48 hours.[1] Monitor the reaction by TLC.
-
After completion, separate the organic phase. If using a water-miscible solvent like DMF, perform an aqueous work-up with ethyl acetate or dichloromethane extraction.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Predicted Spectroscopic Data
Based on analogous compounds, the following spectroscopic characteristics are expected for this compound:
-
¹H NMR: Resonances for the isopropyl methine and methyl protons, a singlet for the isoxazole ring proton, a doublet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Signals corresponding to the isopropyl carbons, the isoxazole ring carbons, and the methylene carbon of the hydroxymethyl group.
-
FT-IR: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration, and characteristic peaks for C-H and C=N stretching.[1]
Applications in Synthesis
This compound serves as a versatile precursor for a variety of derivatives, primarily through reactions involving the hydroxyl group.
Conversion to 5-(Chloromethyl)-3-isopropylisoxazole
The hydroxyl group can be readily converted to a chloromethyl group, a more reactive handle for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 5-(Chloromethyl)-3-isopropylisoxazole (3)
-
To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(Chloromethyl)-3-isopropylisoxazole.
Ether Synthesis
The corresponding alkoxide of this compound can be reacted with various alkyl halides to form ethers, expanding the molecular diversity.
Experimental Protocol: General Procedure for Ether Synthesis (4)
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (1.1 equivalents) at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add the desired alkyl halide (1.1 equivalents) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Ester Synthesis
Esterification of the primary alcohol can be achieved through reaction with acyl chlorides or carboxylic acids under appropriate conditions.
Experimental Protocol: General Procedure for Ester Synthesis (5)
-
Using Acyl Chlorides: To a solution of this compound (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in dichloromethane at 0°C, add the desired acyl chloride (1.1 equivalents) dropwise. Stir at room temperature until completion. Perform an aqueous work-up and purify by chromatography.
-
Using Carboxylic Acids (Fischer Esterification): A mixture of this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent is heated to reflux with removal of water. After completion, the mixture is worked up and the product is purified.
Quantitative Data Summary
| Compound | Starting Materials | Reagents | Solvent | Temperature | Yield (%) | Reference |
| (3-para-tolyl-isoxazol-5-yl)methanol | 4-methylbenzaldoxime, propargyl alcohol | NaOCl | CCl₄ | 70°C | 97 | [1] |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from starting materials to this compound and its subsequent derivatization.
Logical Relationship of Applications
Caption: The role of this compound as a building block in drug discovery.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-Isopropylisoxazol-5-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Isopropylisoxazol-5-yl)methanol is a heterocyclic building block belonging to the isoxazole class of compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The isoxazole ring serves as a versatile scaffold, and its derivatives have been reported to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its synthesis and derivatization, and methods for biological evaluation.
Potential Medicinal Chemistry Applications
While specific biological data for this compound is not extensively available in the public domain, based on the known activities of structurally related isoxazole derivatives, this compound can serve as a valuable starting material for the synthesis of novel therapeutic agents in several key areas:
-
Anti-inflammatory Agents: Many isoxazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] The isopropyl group on the isoxazole ring of this compound can be explored for its contribution to binding at the active site of these enzymes. The methanol moiety at the 5-position offers a convenient handle for further chemical modification to optimize potency and selectivity.
-
Antiviral Agents: Isoxazole derivatives have been identified as potential inhibitors of viral replication. For instance, certain isoxazole-based small molecules have shown activity against the Zika virus.[4] this compound can be used as a scaffold to design novel antiviral compounds.
-
Anticancer Agents: The isoxazole core is present in numerous compounds with demonstrated anticancer activity.[1][5] These compounds often work by targeting various signaling pathways involved in cancer cell proliferation and survival. The structural features of this compound can be modified to develop new anticancer drug candidates.
-
TRPV1 Antagonists: Isoxazole-3-carboxamide derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain and inflammation.[6] The core structure of this compound could be elaborated to explore this therapeutic target.
Data Presentation
The following table summarizes the anti-inflammatory activity of some representative isoxazole derivatives from the literature to provide a reference for the potential efficacy of compounds derived from this compound.
| Compound ID | Structure | Assay | Time (h) | % Edema Inhibition | Reference |
| 5b | 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole | Carrageenan-induced rat paw edema | 2 | 75.68 | |
| 3 | 76.71 | ||||
| 5c | 3-(4-fluorophenyl)-5-(4-methoxyphenyl)isoxazole | Carrageenan-induced rat paw edema | 2 | 74.48 | |
| 3 | 75.56 | ||||
| 5d | 5-(4-methoxyphenyl)-3-(4-nitrophenyl)isoxazole | Carrageenan-induced rat paw edema | 2 | 71.86 | |
| 3 | 72.32 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, (3-para-tolyl-isoxazol-5-yl)methanol.[1] It involves a [3+2] cycloaddition reaction between a nitrile oxide generated in situ from an oxime and an alkyne.
Materials:
-
Isovaleraldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Sodium hypochlorite solution (bleach)
-
Propargyl alcohol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Isovaleraldoxime:
-
In a round-bottom flask, dissolve isovaleraldehyde (1.0 eq) in pyridine.
-
Add hydroxylamine hydrochloride (1.1 eq) portion-wise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude isovaleradoxime, which can be used in the next step without further purification.
-
-
[3+2] Cycloaddition to form this compound:
-
Dissolve the crude isovaleradoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add sodium hypochlorite solution (e.g., commercial bleach, ~1.5 eq) dropwise to the stirring solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Protocol 2: Derivatization of this compound for SAR Studies
The hydroxyl group of this compound provides a convenient point for chemical modification to explore Structure-Activity Relationships (SAR). An example of a simple derivatization is the synthesis of an ester.
Materials:
-
This compound
-
An appropriate acyl chloride or carboxylic acid
-
A coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid
-
A base (e.g., triethylamine, pyridine)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Esterification with an Acyl Chloride):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as triethylamine (1.5 eq).
-
Cool the solution in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
Protocol 3: In Vitro COX Inhibition Assay
To evaluate the anti-inflammatory potential of newly synthesized derivatives, a cyclooxygenase (COX) inhibition assay can be performed. This protocol provides a general outline.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
A detection reagent for prostaglandin E₂ (PGE₂) (e.g., from a commercial ELISA kit)
-
Assay buffer (e.g., Tris-HCl)
-
A known COX inhibitor as a positive control (e.g., indomethacin, celecoxib)
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a microplate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or control at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: Workflow for synthesis, derivatization, and evaluation.
Caption: Hypothesized mechanism of anti-inflammatory action.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]
- 3. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 6. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in (3-Isopropylisoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of (3-Isopropylisoxazol-5-yl)methanol. The derivatization of this functional group into esters and ethers allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, stability, and steric profile. Such modifications are crucial in medicinal chemistry and drug development for optimizing pharmacokinetic and pharmacodynamic properties. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Introduction to Derivatization Strategies
The primary alcohol of this compound serves as a versatile handle for introducing a variety of functional groups. The two principal transformations covered in these notes are esterification and etherification, which are fundamental reactions in organic synthesis.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. These reactions are often catalyzed by acids or bases.
Etherification involves the formation of an ether linkage (C-O-C). Common methods include the Williamson ether synthesis, which proceeds via an alkoxide intermediate reacting with an alkyl halide.
Experimental Protocols
Esterification of this compound
Ester derivatives of this compound can be synthesized through several methods, including Fischer esterification with carboxylic acids or acylation with acyl chlorides.
This protocol describes the synthesis of (3-Isopropylisoxazol-5-yl)methyl benzoate as a representative example. The reaction involves the acid-catalyzed condensation of this compound with benzoic acid.
Materials:
-
This compound
-
Benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in toluene, add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.[1]
This method is suitable for reactions with less reactive carboxylic acids or when milder conditions are required. The use of an acyl chloride, such as acetyl chloride, leads to the formation of the corresponding acetate ester.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)
-
Anhydrous dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure acetate ester.
Etherification of this compound
The Williamson ether synthesis is a reliable method for preparing ethers from alcohols and alkyl halides.
This protocol outlines the synthesis of a benzyl ether derivative of this compound.
Materials:
-
This compound
-
A strong base (e.g., sodium hydride (NaH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired ether.
Data Presentation
The following tables summarize expected outcomes for the derivatization of this compound based on typical yields for these reaction types.
Table 1: Summary of Esterification Reactions
| Derivative | Reagent | Catalyst/Base | Solvent | Typical Yield (%) |
| (3-Isopropylisoxazol-5-yl)methyl benzoate | Benzoic acid | H₂SO₄ | Toluene | 70-90 |
| (3-Isopropylisoxazol-5-yl)methyl acetate | Acetyl chloride | Triethylamine | DCM | 85-95 |
Table 2: Summary of Etherification Reactions
| Derivative | Reagent | Base | Solvent | Typical Yield (%) |
| 5-(Benzyloxymethyl)-3-isopropylisoxazole | Benzyl bromide | NaH | THF | 60-80 |
| 3-Isopropyl-5-(methoxymethyl)isoxazole | Methyl iodide | NaH | THF | 70-85 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and experimental workflows described in the protocols.
Caption: General reaction scheme for the esterification of this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. As drug development programs advance, the need for robust and scalable synthetic routes to substituted isoxazoles becomes critical. This document provides detailed application notes and protocols for the scale-up synthesis of this important heterocyclic core, focusing on methodologies amenable to multi-gram and kilogram production. Key challenges in scaling up isoxazole synthesis are addressed, and two detailed, scalable protocols are presented: the classic [3+2] cycloaddition of nitrile oxides with alkynes and an efficient electrophilic cyclization of alkynone O-methyl oximes. Quantitative data is summarized for easy comparison, and experimental workflows are visually represented to aid in practical implementation.
Introduction: The Importance of Isoxazoles and the Need for Scalable Synthesis
Substituted isoxazoles are a cornerstone of modern drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The commercial success of drugs like the COX-2 inhibitor Valdecoxib underscores the therapeutic potential of this heterocyclic ring system.
While numerous methods exist for the laboratory-scale synthesis of isoxazoles, many are not readily transferable to larger-scale production. Challenges often encountered during scale-up include:
-
Thermal Management: Exothermic reactions can lead to thermal runaways in large reactors if not properly controlled.
-
Mixing Efficiency: Inadequate mixing can result in localized concentration gradients, leading to side product formation and reduced yields.
-
Reagent Stoichiometry and Addition Rates: These parameters often require significant optimization when moving from bench to plant scale.
-
Work-up and Purification: Isolation of the final product in high purity can be challenging on a large scale, often requiring the development of crystallization-based purification methods.
-
Safety: The use of hazardous reagents, such as strong bases or oxidizers, requires careful consideration of safety protocols at scale.
These application notes provide practical guidance and detailed protocols to navigate these challenges, enabling the efficient and safe production of substituted isoxazoles on a larger scale.
Featured Scale-up Methodologies
Two primary, well-established, and scalable methods for the synthesis of substituted isoxazoles are detailed below:
-
Protocol 1: [3+2] Cycloaddition of a Nitrile Oxide with an Alkyne. This is one of the most versatile and widely used methods for constructing the isoxazole ring. The in situ generation of the nitrile oxide from an aldoxime precursor is a key feature of this reaction.
-
Protocol 2: Electrophilic Cyclization of an Alkynone O-methyl Oxime. This method offers an alternative route to highly substituted isoxazoles and has been successfully scaled to multi-gram quantities.[1]
Experimental Protocols
Protocol 1: Multi-gram Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition
This protocol is adapted from established procedures for the one-pot synthesis of 3,5-disubstituted isoxazoles.
Reaction Scheme:
Materials and Equipment:
-
Multi-neck round-bottom flask or jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel.
-
Appropriate cooling and heating system (e.g., cryostat or heating mantle).
-
Standard laboratory glassware.
-
Reagents: Aromatic aldehyde, hydroxylamine hydrochloride, sodium hydroxide, N-chlorosuccinimide (NCS), terminal alkyne, and appropriate solvents.
Detailed Experimental Procedure (Example: Synthesis of 3-Phenyl-5-phenylisoxazole):
-
Oxime Formation:
-
To a stirred solution of benzaldehyde (e.g., 106 g, 1.0 mol) in a suitable solvent such as a deep eutectic solvent (e.g., 1:2 choline chloride:urea) or a more traditional solvent like ethanol, add hydroxylamine hydrochloride (e.g., 69.5 g, 1.0 mol) and sodium hydroxide (e.g., 40 g, 1.0 mol).
-
Stir the resulting mixture at 50 °C for one hour.
-
-
Nitrile Oxide Generation:
-
To the mixture from the previous step, add N-chlorosuccinimide (NCS) (e.g., 200 g, 1.5 mol) portion-wise, maintaining the temperature at 50 °C.
-
Continue stirring at 50 °C for three hours.
-
-
Cycloaddition:
-
Add phenylacetylene (e.g., 102 g, 1.0 mol) to the reaction mixture.
-
Continue stirring at 50 °C for four hours.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), quench the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.
Protocol 2: Multi-gram Synthesis of 3,4,5-Trisubstituted Isoxazoles via Electrophilic Cyclization
This protocol is based on the efficient synthesis of Valdecoxib and other highly substituted isoxazoles.[2]
Reaction Scheme:
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and inlet for inert gas.
-
Addition funnel.
-
Standard laboratory glassware.
-
Reagents: 2-alkyn-1-one, methoxylamine hydrochloride, pyridine, anhydrous magnesium sulfate, iodine monochloride (ICl), and appropriate solvents.
Detailed Experimental Procedure (Example: Synthesis of a 4-Iodoisoxazole derivative):
-
O-methyl Oxime Formation:
-
In a suitable reactor, dissolve the 2-alkyn-1-one (e.g., 0.1 mol) in methanol.
-
Add methoxylamine hydrochloride (e.g., 1.2 eq), pyridine (e.g., 1.2 eq), and anhydrous magnesium sulfate.
-
Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC).
-
Filter the mixture and concentrate the filtrate. The crude O-methyl oxime can be purified by column chromatography or used directly in the next step.
-
-
Electrophilic Cyclization:
-
Dissolve the O-methyl oxime (e.g., 0.1 mol) in a suitable solvent like dichloromethane in the reactor and cool to 0 °C.
-
Slowly add a solution of iodine monochloride (ICl) (e.g., 1.1 eq) in the same solvent via an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting 4-iodoisoxazole can be purified by recrystallization.
-
Workflow Diagram:
Caption: Workflow for the electrophilic cyclization to form 4-iodoisoxazoles.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the described scale-up methodologies.
| Parameter | Protocol 1: [3+2] Cycloaddition | Protocol 2: Electrophilic Cyclization |
| Scale | Multi-gram to Kilogram | Multi-gram |
| Typical Yield | 70-95% | 80-98%[2] |
| Reaction Temperature | 50 °C | 0 °C to Room Temperature |
| Reaction Time | 8-12 hours (one-pot) | 2-4 hours |
| Key Reagents | Aldehyde, Hydroxylamine, NCS, Alkyne | Alkynone, Methoxylamine HCl, ICl |
| Solvents | Ethanol, Deep Eutectic Solvents | Dichloromethane, Acetonitrile |
| Purification | Recrystallization, Chromatography | Recrystallization |
Industrial Application: Synthesis of Valdecoxib
The synthesis of the COX-2 inhibitor Valdecoxib provides a relevant industrial case study for the large-scale production of a substituted isoxazole. A key step in its industrial synthesis involves the sulfonation of a pre-formed isoxazole intermediate, followed by amination.
A patented method describes the following large-scale procedure:
-
Sulfonation: 4.0 kg of 5-methyl-3,4-diphenylisoxazole is dissolved in 19 kg of dichloromethane in a 50L glass reactor.[3] The solution is cooled, and 19 kg of chlorosulfonic acid is added dropwise, keeping the temperature below 10 °C.[3] The reaction is then warmed to 30-40 °C and held for 12-14 hours.[3]
-
Amination: The resulting sulfonyl chloride is dissolved in toluene, and aqueous ammonia is added to form the sulfonamide, yielding Valdecoxib.[3]
Logical Relationship Diagram:
Caption: Key steps in the industrial synthesis of Valdecoxib.
Conclusion
The scale-up synthesis of substituted isoxazoles is a critical activity in the development of new pharmaceuticals. By selecting appropriate and robust synthetic methodologies, such as the [3+2] cycloaddition and electrophilic cyclization routes detailed herein, and by carefully considering the challenges associated with large-scale reactions, researchers and drug development professionals can efficiently and safely produce these valuable compounds in the quantities required for preclinical and clinical studies. The provided protocols and data serve as a practical guide for the successful implementation of isoxazole synthesis at scale.
References
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of valdecoxib - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole and its derivatives are a significant class of five-membered heterocyclic compounds that form the structural core of numerous therapeutic agents.[1][2][3][4] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] Traditional synthetic methods for isoxazole derivatives often require long reaction times, harsh conditions, and the use of hazardous solvents.[5][6] In recent years, ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful, efficient, and environmentally benign alternative.[5][6][7]
The application of ultrasound in chemical synthesis is based on the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium exposed to high-frequency sound waves (>20 kHz).[6] This process generates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate reaction rates, increase yields, and enable reactions to occur under milder conditions.[6] This green chemistry approach often leads to shorter reaction times, higher atom economy, operational simplicity, and minimized byproduct formation.[5][7]
These application notes provide detailed protocols for the ultrasound-assisted synthesis of various isoxazole derivatives, present comparative data, and illustrate key reaction pathways and workflows.
Principle of Sonochemical Synthesis
The chemical effects of ultrasound are not a direct interaction of sound waves with molecules. Instead, they arise from acoustic cavitation. The implosion of cavitation bubbles creates transient microenvironments with temperatures reaching up to 5000 K and pressures up to 1000 atm.[6] This intense energy input enhances mass transfer and accelerates chemical reactions.[6] Sonication can promote clean transformations, leading to high yields and faster reaction times compared to conventional methods.[8]
Applications in Drug Development
The isoxazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2][3] Isoxazole derivatives have been investigated and developed for a wide range of therapeutic applications:
-
Anticancer Agents: Many isoxazole-based compounds have been explored as potential anticancer drugs.[2]
-
Anti-inflammatory Agents: Isoxazole derivatives have shown promise as anti-inflammatory agents.[9]
-
Antimicrobial Agents: The isoxazole ring is present in several antibacterial and antifungal drugs.[2]
-
Neuroprotective Agents: Certain derivatives have demonstrated neuroprotective effects, making them candidates for treating neurodegenerative disorders.[1][3]
-
Anticonvulsant Medications: Engineered isoxazole molecules that interact with voltage-gated sodium channels are being developed for epilepsy treatment.[9]
The efficiency and green nature of ultrasound-assisted synthesis make it an attractive method for producing libraries of isoxazole derivatives for drug discovery and development.[5]
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
This protocol describes the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones via a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride under ultrasound irradiation.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate or methyl acetoacetate (1.0 mmol)[5]
-
Hydroxylamine hydrochloride (1.2 mmol)[6]
-
Catalyst (e.g., Pyridine (2 mol%) or Itaconic acid (10 mol%))[6]
-
Solvent (e.g., Water or Ethanol/Water mixture)[5]
-
50 mL round-bottom flask
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate or methyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen catalyst.[6]
-
Solvent Addition: Add the selected solvent (e.g., 10 mL of water).
-
Sonication: Place the flask in an ultrasonic bath or immerse the tip of a sonicator probe into the reaction mixture. Irradiate the mixture with ultrasound at a specified frequency (e.g., 20-60 kHz) and power (e.g., 300 W) at a controlled temperature (e.g., 50 °C).[5] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-60 minutes.[5]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution. Collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold water or ethanol to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[6]
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of 3,5-disubstituted isoxazoles through a one-pot, three-step process involving the in-situ generation of a nitrile oxide from an aldehyde, followed by a 1,3-dipolar cycloaddition with a terminal alkyne under ultrasound irradiation.[5]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.1 mmol)
-
Oxidizing agent (e.g., Chloramine-T, Oxone)[5]
-
Terminal alkyne (1.2 mmol)
-
Copper(I) catalyst (e.g., Copper sulfate pentahydrate and sodium ascorbate, or copper turnings)[5]
-
Solvent (e.g., t-BuOH/H₂O (1:1))[5]
-
50 mL round-bottom flask
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reactant Mixture: In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), and the copper catalyst in the t-BuOH/H₂O solvent system.
-
In-situ Nitrile Oxide Formation: Add the oxidizing agent portion-wise to the stirred solution. The formation of the nitrile oxide can be monitored by TLC.
-
Cycloaddition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Sonication: Subject the reaction mixture to ultrasound irradiation (e.g., 20 kHz probe or 40 kHz bath) at a controlled temperature (e.g., 60 °C) for approximately 60 minutes.[5]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 3,5-disubstituted isoxazole.
Data Presentation
The following tables summarize quantitative data from various studies, highlighting the advantages of ultrasound-assisted synthesis over conventional heating methods.
Table 1: Comparison of Ultrasound vs. Conventional Heating for the Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones [5]
| Entry | Aldehyde | Catalyst | Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Itaconic acid | Ultrasound | 50 | 15 | 95 |
| 2 | Benzaldehyde | Itaconic acid | Conventional | 100 | 180 | 90 |
| 3 | p-Dimethylaminobenzaldehyde | Pyridine | Ultrasound | 50 | 25-60 | 96 |
| 4 | p-Dimethylaminobenzaldehyde | Pyridine | Conventional | 70-90 | 70-90 | 66-79 |
Table 2: Synthesis of Various Isoxazole Derivatives under Ultrasound Irradiation
| Isoxazole Derivative | Reaction Type | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| N-saccharin isoxazole | 1,3-Dipolar Cycloaddition | KI/Oxone | Water | 30 | 65-85 | [5] |
| 3,5-disubstituted isoxazole-sulfonates | Four-component | None | Water | 30-45 | 82-96 | [5] |
| Isoxazole-secondary sulfonamides | Five-component | CaCl₂/K₂CO₃ | Water | 20-28 | 72-89 | [8] |
| Isoxazolines with sulfonamides | 1,3-Dipolar Cycloaddition | TCCA | EtOH/Water | - | Good to Excellent | [10] |
Visualizations
Reaction Workflow and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for ultrasound-assisted synthesis and the key reaction mechanisms involved in the formation of isoxazole derivatives.
Caption: General workflow for ultrasound-assisted synthesis.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivative: Significance and symbolism [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Sciety [sciety.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The 3,5-disubstituted isoxazole scaffold, in particular, is a key structural motif in numerous pharmaceutical agents. Traditional multi-step synthetic approaches to these compounds often suffer from drawbacks such as low overall yields, tedious purification procedures, and the use of hazardous reagents. One-pot syntheses have emerged as a powerful and efficient alternative, streamlining the construction of these valuable molecules by combining multiple reaction steps into a single operation. This approach minimizes waste, reduces reaction times, and often improves overall yields, aligning with the principles of green chemistry.
This document provides detailed application notes and protocols for several effective one-pot methods for the synthesis of 3,5-disubstituted isoxazoles, catering to the needs of researchers in organic synthesis and drug discovery.
Synthetic Strategies and Data
Several one-pot methodologies have been developed for the regioselective synthesis of 3,5-disubstituted isoxazoles. Key strategies involve the in situ generation of a nitrile oxide intermediate, which then undergoes a [3+2] dipolar cycloaddition with an alkyne. Variations in the starting materials and catalysts offer a range of options to suit different substrates and laboratory capabilities.
Summary of One-Pot Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| A: Alkyl Nitrite-Mediated | Aldoximes, Terminal Alkynes | Isoamyl nitrite | Ethyl methyl ketone | 65 | - | 74-96 | [3] |
| B: Copper(I)-Catalyzed (from Acyl Chlorides) | Acyl Chlorides, Terminal Alkynes | CuI, Et3N, NH2OH·HCl, AcONa | THF | 60 | 8 h | Moderate to Good | [4] |
| C: Copper(I)-Catalyzed (from Aldehydes) | Aldehydes, Terminal Alkynes | NH2OH·HCl, NaOH, Chloramine-T, CuSO4·5H2O, Cu turnings | t-BuOH/H2O | Ambient to 80 | - | Moderate to Good | [5][6] |
| D: N-Hydroxyl-4-toluenesulfonamide | α,β-Unsaturated Carbonyl Compounds | TsNHOH, K2CO3 | Methanol/Water | - | - | Moderate to Excellent | [7] |
| E: Microwave-Assisted Sonogashira Coupling | Acid Chlorides, Terminal Alkynes, Hydroximinoyl Chlorides | Pd/Cu catalyst, Et3N | - | - | 30 min | Moderate to Good | [8] |
Experimental Protocols
Method A: Alkyl Nitrite-Mediated Synthesis from Aldoximes and Alkynes
This metal-free method utilizes alkyl nitrites as oxidizing agents to generate nitrile oxides in situ from aldoximes for subsequent cycloaddition.[3]
Protocol:
-
To a solution of the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in ethyl methyl ketone (5 mL), add isoamyl nitrite (1.5 mmol).
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Method B: Copper(I)-Catalyzed Synthesis from Acyl Chlorides and Alkynes
This protocol describes a one-pot, three-component synthesis using a copper(I) catalyst.[4]
Protocol:
-
To a 50 mL round-bottomed flask, add CuI (0.05 mmol), the acyl chloride (1.2 mmol), triethylamine (3.0 mmol), and the terminal alkyne (1.0 mmol) in THF (2 mL).
-
Stir the resulting mixture at 60 °C for 3 hours.
-
To the same flask, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (2.4 mmol).
-
Continue stirring the reaction mixture at 60 °C for an additional 5 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3,5-disubstituted isoxazole.
Method C: Copper(I)-Catalyzed Synthesis from Aldehydes and Alkynes
This convenient one-pot, three-step procedure starts from readily available aldehydes.[5][6]
Protocol:
-
Dissolve hydroxylamine hydrochloride (21 mmol) in a 1:1 mixture of t-BuOH:H2O (80 mL).
-
Add the aldehyde (20 mmol) followed by sodium hydroxide (21 mmol) and stir for 30 minutes at ambient temperature until oxime formation is complete (monitored by TLC).
-
Add chloramine-T trihydrate (21 mmol) in small portions over 5 minutes.
-
Add CuSO4·5H2O (0.6 mmol) and copper turnings (approx. 50 mg).
-
Add the terminal alkyne (20 mmol) and stir the reaction mixture vigorously. The reaction is often exothermic.
-
After the reaction is complete (monitored by TLC), the product can be isolated by filtration if it precipitates, or by aqueous workup.
-
Purify the crude product by recrystallization or by passing it through a short plug of silica gel.
Visualizations
Caption: Experimental workflow for one-pot synthesis of 3,5-disubstituted isoxazoles.
Caption: General reaction mechanism for the synthesis of 3,5-disubstituted isoxazoles.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 8. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
Application in the Synthesis of COX-2 Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. The content covers key synthetic methodologies, experimental protocols for prominent COX-2 inhibitors, and an overview of the relevant signaling pathways.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever.[1][2][3] There are two main isoforms of this enzyme: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the stomach lining.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] Selective COX-2 inhibitors, often referred to as "coxibs," were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[4] The general structure of many selective COX-2 inhibitors features a diarylheterocycle core.[4][5]
COX-2 Signaling Pathway
The inflammatory response triggers the release of arachidonic acid from the cell membrane. The COX-2 enzyme then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), which is a primary mediator of inflammation and pain. Selective COX-2 inhibitors act by blocking the active site of the COX-2 enzyme, thereby preventing the production of these pro-inflammatory prostaglandins.
General Synthetic Workflow for Diarylheterocycle COX-2 Inhibitors
The synthesis of many diarylheterocyclic COX-2 inhibitors follows a convergent strategy. This typically involves the synthesis of two key aryl precursors, one of which often contains the characteristic sulfonamide or methylsulfonyl group responsible for COX-2 selectivity. These precursors are then coupled to form the central heterocyclic ring, such as a pyrazole, isoxazole, or furanone. Subsequent functional group manipulations, if necessary, lead to the final active pharmaceutical ingredient (API).
Experimental Protocols and Quantitative Data
This section provides detailed experimental protocols for the synthesis of several key COX-2 inhibitors. The quantitative data, including yields and purity, are summarized in the accompanying tables for easy comparison.
Synthesis of Celecoxib
Celecoxib is a selective COX-2 inhibitor characterized by a 1,5-diarylpyrazole structure. A common synthetic route involves the condensation of a β-diketone with a substituted hydrazine.[6]
Protocol 1: Synthesis of Celecoxib [6][7]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Addition of Reagents: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Catalysis and Reflux: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Purity |
| 1 | Celecoxib | 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione | 4-sulfamoylphenylhydrazine HCl, HCl | Ethanol | Reflux, several hours | - | >95% after recrystallization |
Synthesis of Valdecoxib
Valdecoxib features a 3,4-diarylisoxazole core. One synthetic approach involves the sulfonation and subsequent amination of a 5-methyl-3,4-diphenylisoxazole precursor.[8]
Protocol 2: Synthesis of Valdecoxib [8]
-
Sulfonation: To a reactor, add chlorosulfonic acid and maintain the temperature at 25°C. Slowly add 5-methyl-3,4-diphenylisoxazole while maintaining the temperature at 28°C. After the addition is complete, stir the mixture at 30°C for 30 minutes, then heat to 60°C for 1 hour. Monitor the reaction by TLC.
-
Extraction: Cool the reaction mixture to 25°C and add dichloromethane. In a separate reactor, cool a mixture of purified water and dichloromethane to below 20°C and slowly add the reaction mixture. Separate the organic and aqueous phases. Wash the organic phase twice with purified water.
-
Amination: Control the temperature of the dichloromethane phase at 25°C and add aqueous ammonia dropwise. Stir for 30 minutes and then heat to 35°C for 1.5-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Add ethyl acetate, stir, and separate the layers. Extract the aqueous phase with dichloromethane. Combine the organic phases and wash twice with purified water. Concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization.
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Purity |
| 1 | Valdecoxib | 5-methyl-3,4-diphenylisoxazole | Chlorosulfonic acid, Aqueous ammonia | Dichloromethane, Ethyl acetate | 25-60°C (sulfonation), 25-35°C (amination) | 94% | >99% (HPLC)[9] |
Synthesis of Parecoxib
Parecoxib is a prodrug of valdecoxib, designed for parenteral administration. It is synthesized by the acylation of valdecoxib.[10][11]
Protocol 3: Synthesis of Parecoxib from Valdecoxib [10]
-
Reaction Setup: In a suitable reaction vessel, dissolve valdecoxib in a solvent such as tetrahydrofuran (THF).
-
Acylation: Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP). Then, add propionic anhydride to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, the parecoxib can be isolated and purified. For the sodium salt, the product is treated with a sodium base. Recrystallization from a suitable solvent, such as toluene, can be performed to obtain pure parecoxib.
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Purity |
| 1 | Parecoxib | Valdecoxib | Propionic anhydride, Triethylamine, DMAP | Tetrahydrofuran | - | - | - |
Synthesis of Rofecoxib
Rofecoxib is a COX-2 inhibitor with a furanone core. A reported synthesis starts from 4-(methylsulfonyl)acetophenone and phenylacetic acid.[12][13]
Protocol 4: Synthesis of Rofecoxib [12][13]
-
Formation of 4-(Methylsulfonyl)acetophenone: React 4-fluoro-acetophenone with sodium methanesulfinate in dimethyl sulfoxide at 120°C for 15 hours. The product is isolated by pouring the reaction mixture over ice.
-
Subsequent steps to Rofecoxib: The synthesis then proceeds through a series of reactions to form the furanone ring and couple the two aryl moieties. A detailed multi-step synthesis is beyond the scope of this brief protocol but has been reported in the literature with an overall yield of 64%.[13]
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Purity |
| 1 | 4-(Methylsulfonyl)acetophenone | 4-Fluoro-acetophenone | Sodium methanesulfinate | Dimethyl sulfoxide | 120°C, 15 hours | 70% | - |
| Overall | Rofecoxib | 4-(Methylsulfonyl)acetophenone and Phenylacetic acid | - | - | - | 64% | - |
Synthesis of Etoricoxib
Etoricoxib is a bipyridine-based selective COX-2 inhibitor. Its synthesis can be complex, involving the construction of the substituted bipyridine core.[14][15]
Protocol 5: Synthesis of Etoricoxib [15][16]
-
Vilsmeier-Haack type reaction: Chloroacetyl chloride is reacted with phosphorous oxychloride, followed by the addition of N-formyl piperidine. The reaction mixture is heated and then diluted with DMF.
-
Formation of a trimethinium salt: The reaction mass from the previous step is added to a solution of sodium hexafluorophosphate (NaPF6).
-
Cyclocondensation: The intermediate trimethinium salt is reacted with a substituted ketone in the presence of an acid mixture (e.g., trifluoroacetic acid and acetic acid in THF) followed by the addition of ammonia solution and heating.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give crude etoricoxib, which is then purified.
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Purity |
| Overall | Etoricoxib | Substituted ketone and trimethinium salt precursor | Trifluoroacetic acid, Acetic acid, Ammonia | THF, Ethyl acetate | 55-65°C | 75.9% | 96.31% (HPLC) |
Conclusion
The synthesis of selective COX-2 inhibitors is a significant area of medicinal chemistry. The protocols and data presented here provide a valuable resource for researchers working on the discovery and development of novel anti-inflammatory agents. The methodologies for synthesizing key coxibs like celecoxib, valdecoxib, and others highlight the common strategies employed in constructing these diarylheterocyclic structures. Understanding these synthetic routes and the underlying COX-2 signaling pathway is crucial for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 9. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]
- 10. CN103172583A - Parecoxib preparation method - Google Patents [patents.google.com]
- 11. Portico [access.portico.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 16. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
Application Notes and Protocols: 4-Anilino-6,7-dimethoxyquinazoline as a Key Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilino-6,7-dimethoxyquinazoline serves as a pivotal intermediate in the synthesis of numerous targeted cancer therapies. Its core structure is a fundamental building block for potent tyrosine kinase inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Prominent drugs synthesized from this intermediate include Gefitinib and Erlotinib, first-generation EGFR-TKIs that have significantly impacted the treatment of non-small cell lung cancer and other solid tumors. The purity and quality of this intermediate are critical, as they directly influence the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[1] This document provides detailed protocols for the synthesis, purification, and analysis of 4-anilino-6,7-dimethoxyquinazoline, along with data on reaction yields and an overview of the signaling pathways it helps to inhibit.
Data Presentation: Synthesis and Purity
The efficient synthesis of 4-anilino-6,7-dimethoxyquinazoline and its derivatives is paramount for pharmaceutical production. The following tables summarize quantitative data from various synthetic and purification methods described in the literature.
Table 1: Comparative Yields of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
| Starting Materials | Aniline Derivative | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Chloro-6,7-dimethoxyquinazoline | 3-chloro-4-fluoroaniline | Isopropanol | Reflux, 1 h | 98% | (Maskrey et al., 2019) |
| 4-Chloro-6,7-dimethoxyquinazoline | Substituted anilines | Isopropanol | Reflux, 5 h | 38-64% | [2] |
| 4-Chloro-6-methoxy-7-(2-chloroethoxy)quinazoline | 2-methylaniline | Isopropanol | Reflux | 92% | [3] |
| 4-Chloro-7-fluoroquinazoline | 3-chloroaniline | Isopropanol | Reflux, 45 min | 96.25% | [4] |
| 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one (via chlorination) | 3-chloro-4-fluoroaniline | Thionyl Chloride | Reflux, 6 h | 98% | [3] |
Table 2: Purity Analysis of Gefitinib Intermediates via HPLC
| Analytical Method | Column | Mobile Phase | Detection Wavelength | Purity/LOD/LOQ | Reference |
| RP-HPLC | Inertsil ODS-3V (5 µm) | 130 mM Ammonium Acetate : Acetonitrile (65:35, v/v), pH 5 | 260 nm | LOD: 0.012–0.033 µg/mL; LOQ: 0.04–0.10 µg/mL | [5] |
| RP-HPLC | Inertsil C8 (5 µm) | 50 mM Ammonium Acetate : Acetonitrile (Gradient) | 300 nm | LOQ: 0.015-0.05% |
Experimental Protocols
The following section details the methodologies for the synthesis and analysis of 4-anilino-6,7-dimethoxyquinazoline.
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate A)
This protocol describes the chlorination of 6,7-dimethoxyquinazolin-4-one.
Materials:
-
6,7-Dimethoxyquinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium hydrogen carbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add N,N-dimethylformamide (0.2 ml) dropwise.
-
Heat the reaction mixture at reflux for 6 hours.
-
After cooling, remove the excess thionyl chloride in vacuo.
-
Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.
-
Dissolve the residue in dichloromethane (550 ml).
-
Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid (Expected yield: ~98%).
Protocol 2: Synthesis of 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline
This protocol details the nucleophilic aromatic substitution reaction to form the final intermediate.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (Intermediate A)
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Petroleum ether
-
Saturated sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, mix 4-chloro-6,7-dimethoxyquinazoline (0.22 mmol) and 3-chloro-4-fluoroaniline (0.31 mmol) in isopropanol (6 mL).
-
Add pyridine hydrochloride as a catalyst.
-
Heat the mixture at reflux for 45 minutes to 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add petroleum ether (4 mL) and saturated sodium bicarbonate solution (10 mL) to the reaction mixture.
-
Filter the resulting precipitate.
-
Recrystallize the product from ethanol to obtain the purified 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude 4-anilino-6,7-dimethoxyquinazoline derivative
-
Ethanol
-
Ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of a hot 1:1 mixture of ethanol and ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 4: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of the synthesized intermediate, adapted from methods for Gefitinib and its impurities.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (65:35, v/v), with the pH adjusted to 5.0 with glacial acetic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a standard solution of the purified 4-anilino-6,7-dimethoxyquinazoline derivative of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized batch at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of the main compound and any impurities.
-
Calculate the purity of the sample based on the peak area percentage.
Mandatory Visualizations
Signaling Pathway Inhibition
4-Anilino-6,7-dimethoxyquinazoline derivatives are potent inhibitors of EGFR and VEGFR tyrosine kinases. By binding to the ATP-binding site of these receptors, they block the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[6]
Caption: Inhibition of EGFR and VEGFR signaling pathways.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of 4-anilino-6,7-dimethoxyquinazoline derivatives.
Caption: General workflow for synthesis and purification.
Logical Relationship: Quality Control and API Synthesis
This diagram shows the critical dependence of the final API quality on the purity of the 4-anilino-6,7-dimethoxyquinazoline intermediate.
Caption: Impact of intermediate quality on final API.
References
- 1. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Isopropylisoxazol-5-yl)methanol
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of (3-Isopropylisoxazol-5-yl)methanol, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary synthetic route for this compound?
The most common and versatile method is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This involves the in situ generation of an isopropyl-substituted nitrile oxide from isobutyraldoxime, which then reacts with propargyl alcohol to form the isoxazole ring.
Q2: My reaction yield is consistently low or non-existent. What are the likely causes and solutions?
Low or no product yield is a common issue that can stem from several factors. Systematically investigate the following possibilities.[1]
-
Inefficient Nitrile Oxide Generation: The conversion of the isobutyraldoxime to the corresponding hydroximoyl chloride and then to the nitrile oxide is a critical step.
-
Solution: Ensure the quality of your halogenating agent (e.g., N-Chlorosuccinimide - NCS) or oxidant (e.g., sodium hypochlorite). Verify that the base used for the elimination step (e.g., triethylamine) is appropriate, fresh, and used in the correct stoichiometric amount.[1]
-
-
Poor Reactant Solubility: If reactants are not fully dissolved, the reaction kinetics will be severely hindered.
-
Solution: Select a solvent where all starting materials are soluble at the reaction temperature. Common choices include DMF, acetonitrile, and DMSO.[1]
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can cause decomposition, while low temperatures may lead to an incomplete reaction.[1]
Q3: I'm observing significant formation of byproducts. How can I improve the selectivity?
Byproduct formation is a major cause of reduced yield and purification difficulties.
-
Nitrile Oxide Dimerization: The most common side reaction is the self-condensation of the nitrile oxide to form a furoxan.[1][3] This is favored when the concentration of the nitrile oxide is high relative to the dipolarophile (propargyl alcohol).
-
Solution: Add the nitrile oxide precursor (or the base that generates it) slowly and portion-wise to the reaction mixture containing the propargyl alcohol. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[1]
-
-
Side Reactions of Starting Materials: The starting materials themselves might be unstable or contain impurities that lead to side reactions.
-
Solution: Ensure the purity of your isobutyraldoxime and propargyl alcohol. If necessary, purify them before use.[1]
-
Q4: The purification of the final product is proving difficult. What can I do?
Purification challenges often arise from closely eluting impurities or product instability.
-
Multiple Spots on TLC: If you observe multiple product spots or streaking on TLC, it could indicate remaining starting materials, byproducts, or product decomposition.[3]
-
Solution: First, ensure the reaction has gone to completion by monitoring via TLC. If byproducts are the issue, refer to Q3 for minimizing their formation. For purification, column chromatography on silica gel is typically effective.[3][4] Experiment with different eluent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.[3][4]
-
-
Product Instability: The product might be sensitive to the workup conditions.
-
Solution: Employ a mild workup procedure. Avoid strongly acidic or basic conditions during extraction if you suspect product sensitivity.[3]
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effects of key parameters on the yield of isoxazole synthesis, based on literature for analogous reactions.
| Parameter | Condition | Effect on Yield | Rationale & Remarks |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Generally Higher | Improves solubility of reactants and can enhance regioselectivity.[1][2] |
| Aqueous or Green Solvents (e.g., Water, Ethanol) | Can be High | Environmentally friendly and may accelerate the reaction. Yields can be excellent under optimized conditions, sometimes with ultrasound irradiation.[2][5] | |
| Temperature | Too Low (< RT) | Low / Incomplete | Reaction kinetics are too slow. |
| Moderate (e.g., 70-80 °C) | Often Optimal | Balances reaction rate against thermal decomposition of reactants or intermediates.[1][6] | |
| Too High (> 90 °C) | Decreased | Can lead to increased byproduct formation and decomposition of the desired product.[1] | |
| Base | Organic (e.g., Triethylamine, DIPEA) | Effective | Commonly used for the in situ generation of nitrile oxide from a hydroximoyl chloride precursor.[1] |
| Inorganic (e.g., K₂CO₃) | Effective | Can be used effectively, particularly in one-pot procedures.[4] | |
| Catalyst | Copper(I) salts (e.g., CuSO₄/Ascorbic Acid) | Can Improve Yield | Catalyzes the cycloaddition, potentially allowing for milder conditions and improved regioselectivity.[4] |
| Lewis Acids (e.g., ZrCl₄) | Can Improve Yield | Can act as a dehydrating agent promoter for nitrile oxide formation from nitroalkanes.[7] |
Experimental Protocols
Detailed Protocol: Synthesis of this compound via [3+2] Cycloaddition
This protocol is a representative procedure adapted from the synthesis of structurally similar compounds.[4][6]
Step 1: In Situ Generation of Isopropyl-Substituted Nitrile Oxide
-
In a round-bottom flask, dissolve isobutyraldoxime (1.0 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.
Step 2: Cycloaddition Reaction
-
To the reaction mixture containing the hydroximoyl chloride, add propargyl alcohol (1.2 eq.).
-
Slowly add a solution of a base, such as triethylamine (1.5 eq.) or potassium carbonate (1.1 eq.), to the mixture over 1 hour using a syringe pump.[4] This step generates the nitrile oxide in situ, which is immediately trapped by the propargyl alcohol.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to 50-60 °C for 3-5 hours, monitoring its progress by TLC until the starting materials are consumed.
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3][4]
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.[4]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. benchchem.com [benchchem.com]
- 4. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3-Isopropylisoxazol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of (3-Isopropylisoxazol-5-yl)methanol by column chromatography.
Troubleshooting Guide
Researchers may encounter several challenges during the column chromatography purification of this compound. This guide addresses common problems with their potential causes and solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate). |
| Compound Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough. The compound may be interacting strongly with the acidic silica gel due to the basic nitrogen in the isoxazole ring. | Increase the polarity of the mobile phase by adding more polar solvent (e.g., ethyl acetate or a small amount of methanol).[1] To counteract strong interaction with silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1] |
| Poor Separation of Compound from Impurities | The chosen solvent system has poor selectivity for the compound and impurities. The column was overloaded with the crude sample. The column was not packed properly, leading to channeling. | Screen different solvent systems (e.g., trying dichloromethane/methanol or toluene/ethyl acetate systems) to find one that provides better separation on TLC.[2] Reduce the amount of crude material loaded onto the column. Ensure the silica gel is packed uniformly without any cracks or air bubbles.[3] |
| Streaking or Tailing of the Compound Spot on TLC/Fractions | The compound is interacting too strongly with the stationary phase. The sample is too concentrated when loaded. The compound may be degrading on the silica gel. | Add a modifier to the eluent (e.g., a small amount of triethylamine or acetic acid depending on the compound's nature).[1] Dissolve the sample in a larger volume of solvent before loading. Test the stability of your compound on silica gel using a 2D TLC test.[4] If it's unstable, consider using a different stationary phase like neutral alumina.[4] |
| Compound Comes Off the Column with All Fractions Contaminated | The sample was not loaded in a concentrated band. The column was overloaded. The compound might be degrading during chromatography. | Dissolve the crude product in a minimal amount of solvent for loading to ensure a narrow starting band.[5] Decrease the amount of sample loaded onto the column. Check for compound stability on silica gel.[4] |
| No Compound Detected in Eluted Fractions | The compound may have decomposed on the column. The compound is too polar and has not eluted yet. The fractions collected are too dilute to detect the compound. | Check for compound stability on silica.[4] Try a more polar solvent system to elute the compound.[4] Concentrate the collected fractions before TLC analysis.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended stationary phase for the purification of this compound?
A1: Silica gel (230-400 mesh) is the most common and recommended stationary phase for the purification of moderately polar compounds like this compound.[6] Its hydroxyl groups interact with the polar functional groups of the molecule, allowing for separation.
Q2: What is a good starting mobile phase for this purification?
A2: A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[2][6] Based on the polarity of the molecule, a starting ratio of 7:3 or 8:2 hexane:ethyl acetate is a reasonable starting point. The polarity can then be adjusted based on the results of thin-layer chromatography (TLC).
Q3: How can I determine the optimal solvent system before running the column?
A3: The optimal solvent system can be determined by running TLC plates with your crude mixture in various solvent systems. The ideal system will show good separation between your desired compound and any impurities, with the Rf value of this compound being around 0.2-0.4.
Q4: My compound is quite polar and doesn't move much from the baseline on TLC even with pure ethyl acetate. What should I do?
A4: If your compound is very polar, you can try a more polar mobile phase. A common strategy is to add a small percentage of methanol to the ethyl acetate or dichloromethane.[4] For example, a mobile phase of 95:5 dichloromethane:methanol could be effective.
Q5: Should I use a gradient or isocratic elution?
A5: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is often more efficient.[7] You can start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your desired compound and then any more polar impurities.[7]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation:
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with different ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of ~0.3 for the target compound.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis. Pour the slurry into a glass column and allow it to pack, ensuring a flat and even bed. Add a thin layer of sand on top to prevent disturbance.[3]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.[5]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5]
3. Elution and Fraction Collection:
-
Begin eluting the column with the starting mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL) in test tubes.[8]
4. Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Representative TLC Data for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Impurity 1 (Less Polar) | Rf of Impurity 2 (More Polar) | Separation Quality |
| 9:1 | 0.10 | 0.45 | 0.00 | Poor (Compound has low Rf) |
| 7:3 | 0.35 | 0.70 | 0.05 | Good (Target Rf is optimal) |
| 1:1 | 0.60 | 0.85 | 0.20 | Fair (Poor separation from Impurity 2) |
| 100% Ethyl Acetate | 0.85 | 0.95 | 0.50 | Poor (All spots have high Rf) |
Table 2: Example Fraction Analysis from Column Chromatography
| Fraction Number | Volume (mL) | TLC Analysis (Spot Presence) | Purity |
| 1-5 | 50 | Impurity 1 | - |
| 6-8 | 30 | Impurity 1 + Product (mixed) | Low |
| 9-15 | 70 | Product | High |
| 16-18 | 30 | Product + Impurity 2 (mixed) | Low |
| 19-22 | 40 | Impurity 2 | - |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships in troubleshooting column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during isoxazole synthesis in a question-and-answer format.
Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to steric and electronic factors.[1] However, suboptimal conditions can lead to poor regioselectivity. To enhance the formation of the 3,5-isomer, consider the following troubleshooting steps:
-
Catalyst: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1]
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Solvent Choice: The polarity of the solvent can influence the regiochemical outcome.[2] Experiment with a range of solvents, as less polar solvents may favor the desired 3,5-isomer.[1]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]
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In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from a precursor like an aldoxime can help maintain a low concentration of the dipole, which can improve selectivity.[1][3]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is yielding the 3,5-isomer as the major product. What strategies can I employ to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:
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Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles.[1] Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[1][4]
-
Issue 2: Low Yield of the Desired Isoxazole Product
Q3: My isoxazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide:
-
Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, which is a common side reaction.[1][3] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1]
-
Inefficient Nitrile Oxide Generation: The method of nitrile oxide generation is critical.[2] Ensure your chosen method (e.g., oxidation of aldoximes, dehydration of nitroalkanes) is efficient and compatible with your substrates.[3]
-
Decomposition of Starting Materials or Intermediates: High temperatures or prolonged reaction times can lead to the decomposition of your starting materials or intermediates.[2] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature.[2]
-
Steric Hindrance: Large, bulky substituents on either the nitrile oxide or the dipolarophile can significantly reduce the reaction rate and, consequently, the yield.[1]
-
Suboptimal Reaction Conditions: The choice of base, its stoichiometry, and the reaction temperature are crucial and may require optimization.[1]
Issue 3: Formation of Furoxan Byproducts
Q4: I am observing a significant amount of furoxan (nitrile oxide dimer) in my reaction mixture. How can I minimize the formation of this byproduct?
A4: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[3][5] To suppress this side reaction:
-
Slow Addition/In Situ Generation: Generate the nitrile oxide in situ so that its concentration remains low throughout the reaction, favoring the desired cycloaddition over dimerization.[1][3] If you are not generating it in situ, add the nitrile oxide solution slowly to the reaction mixture containing the dipolarophile.[5]
-
Excess Dipolarophile: Using a large excess of the alkyne or alkene can help to outcompete the dimerization reaction.[5]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[5]
Issue 4: Side Reactions in Isoxazole Synthesis from β-Diketones
Q5: When synthesizing isoxazoles from β-diketones and hydroxylamine, I am getting a mixture of products. What are the possible side reactions and how can I control the outcome?
A5: The reaction of β-dicarbonyl compounds with hydroxylamine can lead to the formation of regioisomeric isoxazoles.[4] The reaction proceeds through a monoxime intermediate which then cyclizes.[6] Depending on the reaction conditions, other heterocyclic systems like oxazoles or 2H-azirines can also be formed.[7] The regiochemical outcome can be influenced by:
-
Solvent: For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[2]
-
pH and Temperature: The pH and temperature of the reaction are key factors that can determine the regioselectivity.[7]
-
Lewis Acids: The use of a Lewis acid like BF₃·OEt₂ can activate the carbonyl groups and direct the regiochemistry of the reaction.[2]
Data Presentation
Table 1: Factors Influencing Regioselectivity in the Synthesis of Isoxazole 4a from a β-Enamino Diketone [4]
| Entry | Solvent | BF₃·OEt₂ (equiv.) | Time (h) | Ratio of 4a (%) | Yield of 4a (%) |
| 1 | MeCN | 0.5 | 18 | 50 | — |
| 2 | MeCN | 1.0 | 20 | 70 | — |
| 3 | MeCN | 1.5 | 24 | 81 | — |
| 4 | MeCN | 2.0 | 24 | 90 | 79 |
| 5 | EtOH | 2.0 | 2 | — | — |
Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), room temperature, solvent (4 mL). The ratio was calculated from the ¹H-NMR spectrum of the crude product.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]
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To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
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Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, work up the reaction mixture to isolate the 3,4-disubstituted isoxazole.
Visualizations
Caption: Common side reactions in 1,3-dipolar cycloaddition for isoxazole synthesis.
Caption: A troubleshooting workflow for common issues in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole synthesis [organic-chemistry.org]
Stability of (3-Isopropylisoxazol-5-yl)methanol under acidic conditions
Technical Support Center: (3-Isopropylisoxazol-5-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound, particularly when used in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the isoxazole ring under acidic conditions?
A1: The stability of the isoxazole ring is highly dependent on the specific substituents and the reaction conditions. Generally, the isoxazole ring can be susceptible to cleavage under acidic conditions, a reaction often referred to as acid-catalyzed hydrolysis.[1][2][3] The degradation process is influenced by factors such as pH, temperature, and the concentration of the acid used.[1][4] Studies on various isoxazole derivatives show that specific acid catalysis is a key factor in their degradation at pH values below 3.5.[1][2] While some isoxazole-containing compounds, like leflunomide, have shown resistance to ring opening in acidic pH (e.g., pH 4.0), they may degrade under more strenuous acidic conditions or at elevated temperatures.[5]
Q2: What is the likely degradation pathway for this compound in an acidic medium?
A2: Under acidic conditions, the most probable degradation pathway involves the protonation of the isoxazole ring nitrogen, followed by nucleophilic attack by water. This leads to the cleavage of the N-O bond, ultimately causing the ring to open.[6][7] This type of hydrolysis typically yields a β-dicarbonyl compound (or its tautomer) and hydroxylamine or its salt. For this compound, this would likely result in the formation of a β-keto aldehyde and hydroxylamine.
dot
Caption: Acid-Catalyzed Degradation Pathway of Isoxazole Ring.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of pharmaceutical compounds and their degradation products.[4][8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradants.[9] Other techniques such as Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can be invaluable for identifying the structure of unknown degradation products.[5] Spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) can also be used to observe changes in the chemical structure over time.[2][8]
Q4: How does pH affect the degradation rate of isoxazole derivatives?
A4: For many isoxazole derivatives, the degradation rate is pH-dependent. In acidic conditions, the rate of hydrolysis is often directly proportional to the hydrogen ion concentration, a phenomenon known as specific acid catalysis.[1][2][4] A pH-rate profile, which plots the degradation rate constant against pH, can be generated to understand the stability of the compound across a wide pH range.[4] For some derivatives, maximum stability is observed in the neutral pH region.[2]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC chromatogram after treating this compound with acid.
| Possible Cause | Suggested Action |
| Degradation of the Parent Compound | The new peaks are likely degradation products resulting from the acid-catalyzed hydrolysis of the isoxazole ring.[1][2] Use LC-MS to determine the mass of the impurities and elucidate their structures. Compare retention times with potential known degradants if standards are available. |
| Impurity in Starting Material | An impurity present in the initial batch of the compound may be reacting or becoming more prominent under the test conditions. Analyze the starting material using the same HPLC method before subjecting it to stress conditions. |
| Interaction with Excipients or Solvents | If the experiment is conducted in a formulated product, the compound might be reacting with excipients. Conduct the forced degradation study on the pure active pharmaceutical ingredient (API) to confirm.[9] |
Problem: My compound seems to be degrading rapidly even in mildly acidic conditions (e.g., pH 4-6).
| Possible Cause | Suggested Action |
| Elevated Temperature | Temperature significantly accelerates degradation kinetics.[1] Ensure your experiments are conducted at a controlled, documented temperature. Consider running the experiment at a lower temperature to slow the reaction. |
| Presence of a Catalytic Species | Although buffer effects are not always significant for isoxazole degradation, certain species in your medium could be acting as catalysts.[1][2] If possible, simplify the medium or use a different buffering system to see if the degradation rate changes. |
| Intrinsic Instability | The specific substitution pattern of this compound may render it more susceptible to hydrolysis than other isoxazole derivatives. It is crucial to establish the intrinsic stability of the molecule through systematic forced degradation studies.[10] |
dot
Caption: Troubleshooting Logic for Unexpected Degradation.
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to evaluate the stability of this compound in an acidic environment. The goal is to achieve 5-20% degradation of the active substance.[10]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., methanol, acetonitrile) if it has poor aqueous solubility. Then, dilute with water to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
For the stress sample, mix an aliquot of the stock solution with an equal volume of an acidic solution. Common acids used are Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[9]
-
For the control sample, mix an aliquot of the stock solution with an equal volume of purified water.
-
Heat the solutions at a controlled temperature (e.g., 60-80°C) and monitor over several time points (e.g., 0, 2, 4, 8, 24 hours).[9]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from both the stress and control samples.
-
Neutralize the stress sample aliquot with an equivalent amount of base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample and the control sample to a suitable concentration for analysis with a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Analyze the samples by HPLC.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
If necessary, collect fractions of the degradation products for structural elucidation by techniques like LC-MS or NMR.
-
dot
Caption: Experimental Workflow for Forced Degradation Study.
References
- 1. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Isoxazoles
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the regioselective synthesis of isoxazoles. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:
-
Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been successfully employed for this purpose.[1]
-
Solvent Choice: Opting for less polar solvents can sometimes favor the desired 3,5-isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetic product.[1]
-
In Situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity.[1]
Q2: I am struggling to synthesize a 3,4-disubstituted isoxazole, as the reaction predominantly yields the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is notably more challenging than their 3,5-disubstituted counterparts.[1] Here are some effective strategies to promote the formation of the 3,4-isomer:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome towards the desired 3,4-substitution pattern.[1]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: This metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][2]
-
Q3: My isoxazole synthesis is suffering from low yields. What are the common causes, and how can I optimize the reaction?
A3: Low yields in isoxazole synthesis can be attributed to several factors. Here is a troubleshooting guide to help improve your yield:
-
Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and are prone to dimerization, forming furoxans.[1] To minimize this side reaction, it is recommended to generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the dipolarophile.[1]
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[1] If possible, consider using reactants with less steric bulk.
-
Base Selection: When generating nitrile oxides from hydroximoyl halides, the choice of base (e.g., triethylamine) and its stoichiometry are crucial.[1] An inappropriate base or amount can lead to side reactions and lower yields.
-
Temperature Optimization: While higher temperatures can accelerate the reaction, they may also lead to the decomposition of reactants or products.[1] It is important to find the optimal temperature that balances reaction rate and stability.
-
Purification Challenges: Isoxazoles can sometimes be difficult to purify. Ensure that you are using appropriate chromatographic conditions to minimize product loss during purification.[1]
Q4: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
A4: Electronic and steric effects are the primary factors governing the regioselectivity of the 1,3-dipolar cycloaddition for isoxazole synthesis.
-
Electronic Effects: The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the alkyne. In the reaction with a terminal alkyne, the dominant interaction is typically between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]
-
Steric Effects: Large, bulky substituents on the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state to minimize steric repulsion. This also generally favors the formation of the 3,5-isomer when using terminal alkynes.[1]
Troubleshooting Guides
Guide 1: Improving Regioselectivity for 3,5-Disubstituted Isoxazoles
This guide provides a systematic approach to troubleshoot and optimize the synthesis of 3,5-disubstituted isoxazoles.
Guide 2: Strategies for Synthesizing 3,4-Disubstituted Isoxazoles
This guide outlines the decision-making process when targeting the more challenging 3,4-disubstituted isoxazoles.
Data Presentation
Table 1: Comparison of Methodologies for Regioselective Isoxazole Synthesis
| Method | Target Regioisomer | Key Reagents | Catalyst/Conditions | Regioselectivity | Yield Range |
| Cu(I)-Catalyzed Cycloaddition | 3,5-disubstituted | Terminal alkyne, Aldoxime | CuI (5 mol%), Base (e.g., Et₃N) | High | Good |
| Hypervalent Iodine-Induced Cycloaddition | 3,5-disubstituted | Oxime, Terminal Alkyne | PIFA | Complete | 43-80% |
| Enamine [3+2] Cycloaddition | 3,4-disubstituted | Aldehyde, Pyrrolidine, N-hydroximidoyl chloride | Metal-free, Et₃N, Room temperature | High | Good |
| Cyclocondensation of β-Enamino Diketones | 3,4-disubstituted | β-enamino diketone, Hydroxylamine hydrochloride | BF₃·OEt₂, Pyridine, MeCN, Room temperature | High (90%) | 79% |
| Ruthenium-Catalyzed Cycloaddition | 3,5- or 3,4,5- | Terminal or Internal Alkyne, Nitrile Oxide | Ru(II) catalyst, Room temperature | High | High |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is adapted for the highly regioselective synthesis of 3,5-disubstituted isoxazoles.[1]
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).
-
For in situ generation of the nitrile oxide from the oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.[1]
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This protocol provides a metal-free route to 3,4-disubstituted isoxazoles.[1]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.[1]
Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation of β-Enamino Diketones
This protocol is effective for the synthesis of 3,4-disubstituted isoxazoles using a Lewis acid catalyst.[2][3]
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress (e.g., by TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.[1]
References
Technical Support Center: Purification of (3-Isopropylisoxazol-5-yl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude (3-Isopropylisoxazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via 1,3-dipolar cycloaddition?
A1: The most common impurities include unreacted starting materials, such as isobutyraldoxime and propargyl alcohol, and side-products from the reaction. A significant side-product is the furoxan dimer, formed by the dimerization of the nitrile oxide intermediate, which is a common issue in 1,3-dipolar cycloaddition reactions.
Q2: My crude product is a viscous oil instead of a solid. What could be the reason?
A2: this compound can exist as a liquid or a low-melting solid. The presence of residual solvents or impurities can lower the melting point and result in an oily product. It is recommended to ensure the complete removal of reaction solvents and to proceed with a suitable purification method to isolate the pure compound.
Q3: I am having difficulty separating the product from the furoxan dimer by column chromatography. What can I do?
A3: Furoxan dimers can sometimes have similar polarities to the desired isoxazole product, making chromatographic separation challenging. Optimizing the solvent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, may improve separation. Refer to the experimental protocols section for a recommended starting point.
Q4: Can I use recrystallization to purify my crude this compound?
A4: Recrystallization can be an effective purification method if the crude product is a solid and contains impurities with different solubility profiles. However, if the product is an oil or if the impurities co-crystallize, column chromatography is a more reliable method.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using a combination of techniques. Thin-layer chromatography (TLC) can provide a quick indication of purity. For a more definitive analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of isolated product after purification. | - Incomplete reaction. - Suboptimal purification conditions leading to product loss. - Dimerization of the nitrile oxide intermediate. | - Monitor the reaction progress using TLC to ensure completion. - Optimize column chromatography conditions (e.g., solvent system, silica gel loading). - Slowly add the reagent for in-situ nitrile oxide formation to minimize dimerization. |
| Multiple spots on TLC of the purified product. | - Inadequate separation during column chromatography. - Decomposition of the product on silica gel. | - Use a less polar or a gradient elution solvent system for better separation. - Consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Presence of starting materials in the final product. | - Incorrect stoichiometry of reactants. - Insufficient reaction time or temperature. | - Ensure the correct molar ratios of starting materials are used. - Monitor the reaction to completion by TLC before work-up. |
| Product appears as a colored oil, not a white/pale yellow solid. | - Presence of colored impurities. - Residual solvents. | - Purify by column chromatography. - Ensure the product is dried under high vacuum to remove all solvent traces. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the purification of this compound from a crude reaction mixture.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
3. Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3 v/v).
-
Collect fractions and monitor the elution of the product using TLC analysis.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
1. Plate Preparation:
-
Use commercially available silica gel coated TLC plates.
-
With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
2. Spotting:
-
Dissolve a small amount of the crude and purified samples in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the samples onto the origin line.
3. Development:
-
Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3 v/v).
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
4. Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).
-
Staining with a potassium permanganate solution can also be used for visualization.
5. Rf Value Calculation:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation
Table 1: TLC Analysis of Purification Steps
| Sample | Mobile Phase (Petroleum Ether:Ethyl Acetate) | Rf Value | Observations |
| Crude Mixture | 7:3 | 0.25 (Product), 0.45 (Impurity 1), 0.60 (Impurity 2) | Multiple spots indicating the presence of impurities. |
| Column Fractions 5-10 | 7:3 | 0.25 | A single spot corresponding to the desired product. |
| Purified Product | 7:3 | 0.25 | A single, well-defined spot. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Formation of product and common impurities during synthesis.
Technical Support Center: Optimizing Nitrile Oxide Cycloaddition Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions for nitrile oxide cycloaddition.
Troubleshooting Guide
This guide addresses common issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides, providing specific solutions in a question-and-answer format.
Question 1: My reaction yield is low, and I am isolating a significant amount of a dimeric byproduct. What is happening and how can I fix it?
Answer:
A common issue in nitrile oxide cycloadditions is the dimerization of the highly reactive and often unstable nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] This side reaction is prevalent when the concentration of the nitrile oxide is high in the absence of a dipolarophile.[1]
To minimize dimerization and improve the yield of the desired cycloadduct, the instantaneous concentration of the nitrile oxide should be kept low throughout the reaction. This is most effectively achieved by generating the nitrile oxide in situ.[1]
Recommended Solutions:
-
In Situ Generation: Generate the nitrile oxide slowly in the presence of the dipolarophile. This allows the nitrile oxide to be trapped by the dipolarophile as it is formed, preventing it from dimerizing.[1] Common precursors for in situ generation include aldoximes and hydroxamic acids.[1][2]
-
Slow Addition/Diffusion Mixing: If using a pre-formed nitrile oxide or a rapid generation method, slowly adding the nitrile oxide or its generating agent to the reaction mixture containing the dipolarophile can significantly reduce dimerization.[1] A "diffusion reagent mixing" technique, where vapors of a volatile base like triethylamine are slowly introduced to generate the nitrile oxide from its precursor at a controlled rate, has proven effective.[3]
Question 2: I am attempting an in situ generation of my nitrile oxide from an aldoxime, but the reaction is sluggish and still producing byproducts. How can I optimize this?
Answer:
The choice of oxidant and reaction conditions for the in situ generation of nitrile oxides from aldoximes is critical for a successful reaction. Several factors can be optimized to improve reaction efficiency and minimize byproduct formation.
Optimization Parameters for in situ Generation from Aldoximes:
| Parameter | Recommendation | Rationale |
| Oxidant | Screen different oxidants. Common choices include Oxone®, iodobenzene diacetate, and N-chlorosuccinimide (NCS).[1][4] | The effectiveness of an oxidant can be substrate-dependent. Oxone® is a stable and environmentally friendly option.[4][5] |
| Base | If required by the generation method, select an appropriate base. Inorganic bases like Na₂CO₃ are often effective.[4][5] | The base neutralizes acid formed during the reaction and can influence the rate of nitrile oxide generation. |
| Solvent | Solvent polarity can influence reaction rates.[6] Screen solvents with varying polarities. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[7][8] In some cases, solvent-free mechanochemical methods can be highly effective.[4][5] | The solvent can affect the solubility of reactants and the stability of intermediates.[7][9] |
| Temperature | Most in situ generation methods proceed at room temperature.[1] For unstable nitrile oxides or slow cycloadditions, cooling the reaction may suppress dimerization.[1] | Lower temperatures can help control the rate of nitrile oxide formation and prevent decomposition. |
A troubleshooting workflow for low yield is presented below:
Question 3: My reaction is not regioselective. How can I control the regioselectivity of the cycloaddition?
Answer:
The regioselectivity of 1,3-dipolar cycloadditions is primarily governed by Frontier Molecular Orbital (FMO) theory.[7][10] The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
Normal Electron Demand: Reactions between an electron-rich dipolarophile and an electron-poor dipole are accelerated.
-
Inverse Electron Demand: Reactions between an electron-poor dipolarophile and an electron-rich dipole are favored.[6]
Strategies to Influence Regioselectivity:
-
Modify Electronic Properties: Alter the electronic nature of the dipolarophile or the nitrile oxide precursor. Electron-withdrawing groups on the dipolarophile generally accelerate reactions with electron-rich dipoles.[6]
-
Solvent Effects: The polarity of the solvent can influence the energy levels of the frontier orbitals and thus affect regioselectivity.[7][9][11]
-
Catalysis: Metal catalysts can be employed to control regioselectivity in some cases.[12]
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in nitrile oxide cycloadditions?
A1: The most frequent side product is a furoxan, which results from the dimerization of two nitrile oxide molecules.[1] This is particularly an issue for nitrile oxides that are generated too rapidly or are present in high concentrations.[1]
Q2: How stable are nitrile oxides?
A2: The stability of nitrile oxides varies significantly based on their structure. Most are highly reactive and unstable, necessitating their in situ generation.[1] Aromatic nitrile oxides are generally more stable than aliphatic ones. Sterically hindered nitrile oxides, such as 2,4,6-trimethylbenzonitrile oxide, exhibit greater stability and are less prone to dimerization.[1]
Q3: Can I pre-form my nitrile oxide and then add it to my reaction?
A3: While this is possible for some exceptionally stable nitrile oxides, it is generally not recommended. Most nitrile oxides will readily dimerize upon standing.[1] The in situ generation of the nitrile oxide in the presence of the dipolarophile is the preferred method to maximize the yield of the desired cycloadduct.[1]
Q4: What are the main methods for generating nitrile oxides?
A4: The two most widely used methods for the in situ formation of nitrile oxides are:
-
Dehydrohalogenation of hydroximinoyl chlorides: This involves the base-induced elimination of HCl.[2]
-
Oxidative dehydrogenation of aldoximes: This method uses an oxidant to convert the aldoxime to the nitrile oxide.[13]
Another effective method is the dehydration of O-silylated hydroxamic acids.[2]
The relationship between nitrile oxide concentration and the reaction outcome can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Isoxazole Formation
For researchers, scientists, and drug development professionals, synthesizing isoxazoles is a critical process in the creation of numerous biologically active compounds.[1][2][3][4] However, achieving high conversion rates can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during isoxazole formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in isoxazole synthesis?
Low yields in isoxazole synthesis can often be attributed to several key factors:
-
Inefficient Nitrile Oxide Generation: In 1,3-dipolar cycloaddition reactions, the in situ generation of nitrile oxide is a critical step. The choice of base and precursor quality is crucial for efficient conversion.[5]
-
Dimerization of Nitrile Oxide: A frequent side reaction is the dimerization of the nitrile oxide intermediate to form furoxans, which reduces the amount available to react with the dipolarophile.[5][6][7]
-
Poor Reactant Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction rate will be significantly hindered.[5]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. Excessively high temperatures can lead to decomposition of reactants or products, while low temperatures may result in an incomplete or sluggish reaction.[5]
-
Reactant Decomposition: The stability of starting materials is important. Sensitive reactants may degrade under harsh reaction conditions.[5]
-
Catalyst Inactivity: For catalyzed reactions, ensuring the catalyst is active and used at the correct loading is essential.[5]
Q2: How can I minimize the formation of furoxan byproducts?
Furoxan formation from the dimerization of nitrile oxides is a common cause of low yields.[5][7] To mitigate this:
-
Slow Addition of Precursor: Add the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) slowly to the reaction mixture. This maintains a low concentration of the nitrile oxide at any given time, favoring the cycloaddition over dimerization.[5][7]
-
Use an Excess of the Dipolarophile: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization reaction.[5][7]
-
Optimize Temperature: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.[6][7]
Q3: My reaction is not going to completion. What should I check?
If your reaction is stalling, consider the following:
-
Reagent Purity: Impurities in starting materials can interfere with the reaction. Ensure all reactants are of high purity.
-
Base Stoichiometry and Strength: For reactions involving the generation of nitrile oxides from hydroximoyl halides, the choice and amount of base are critical. Common bases include triethylamine and N,N-diisopropylethylamine.[5][6]
-
Solvent Choice: The solvent can significantly impact reactant solubility and reaction rates. Common solvents for isoxazole synthesis include acetonitrile, DMF, and DMSO.[5] A change in solvent may be necessary to achieve complete conversion.
-
Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
Q4: I am observing the formation of multiple isomers. How can I improve regioselectivity?
The formation of regioisomers is a common challenge, particularly in 1,3-dipolar cycloadditions.[5] To improve regioselectivity:
-
Catalyst Selection: The use of catalysts, such as copper(I) or ruthenium(II), can direct the reaction to favor a specific regioisomer.[6][7]
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Experimenting with different solvents may favor the formation of the desired isomer.[5]
-
Substituent Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile play a crucial role in directing the regiochemical outcome.[5][6][7]
Troubleshooting Guides
Low or No Product Yield
This guide addresses potential causes and solutions when you observe low or no formation of the desired isoxazole.
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | - Verify the quality and purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).- Ensure the base used (e.g., triethylamine) is appropriate and used in the correct stoichiometric amount.[5][6] |
| Nitrile Oxide Dimerization | - Add the nitrile oxide precursor slowly to the reaction.- Use a slight excess of the alkyne dipolarophile.[5] |
| Poor Reactant Solubility | - Choose a solvent where all reactants are fully soluble at the reaction temperature (e.g., Acetonitrile, DMF, DMSO).[5] |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures to find the optimal condition.[5] For some reactions, an increase from 60°C to 80°C can improve yields, but further increases may be detrimental.[5] |
| Reactant Decomposition | - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base.[5] |
| Catalyst Inactivity | - For catalyzed reactions, confirm the catalyst's activity and ensure the correct loading is used. Consider a pre-activation step if necessary.[5] |
Formation of Impurities or Side Products
This guide provides steps to take when significant impurities or unexpected side products are observed.
| Problem | Possible Cause | Solution |
| Furoxan Formation | Dimerization of nitrile oxide. | Slow addition of precursor, use of excess alkyne, lower reaction temperature.[5][6][7] |
| Isomer Formation | Lack of regioselectivity. | Use a regioselective catalyst (e.g., Cu(I)), optimize the solvent, or modify substituents to favor the desired isomer.[5][6][7] |
| Decomposition Products | Reaction temperature is too high or reactants are unstable. | Lower the reaction temperature and/or use milder reagents.[5] |
| Unidentified Byproducts | Impure starting materials or unexpected side reactions. | Purify starting materials and analyze byproducts to understand the side reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition.
-
To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a suitable solvent (e.g., THF, toluene), add a base such as triethylamine (1.5 mmol).
-
For in situ generation of the nitrile oxide, add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise to the mixture at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Arylisoxazoles from α,β-Unsaturated Ketones
This method outlines the synthesis of 5-arylisoxazoles via the condensation of an α,β-unsaturated ketone with hydroxylamine.[5]
-
In a round-bottom flask, stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by suction filtration to obtain the pure 5-arylisoxazole.[5]
Visualizing Troubleshooting and Reaction Pathways
Diagram 1: Troubleshooting Logic for Low Isoxazole Yield
A troubleshooting flowchart for low isoxazole yields.
Diagram 2: General Workflow for 1,3-Dipolar Cycloaddition
A general experimental workflow for isoxazole synthesis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Methanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in methanol synthesis. The information is designed to address specific experimental challenges and facilitate efficient catalyst selection and utilization.
Troubleshooting Guides & FAQs
Catalyst Deactivation and Performance Decline
Question: My catalyst activity is rapidly declining. What are the potential causes and how can I troubleshoot this?
Answer: Rapid catalyst deactivation is a common issue in methanol synthesis. The primary causes can be categorized as poisoning, thermal degradation (sintering), and carbon deposition (coking).[1][2][3]
-
Poisoning: Impurities in the synthesis gas can irreversibly bind to the active sites of the catalyst, leading to a loss of activity.[2][4]
-
Sulfur Compounds (e.g., H₂S, COS): Even at parts-per-million (ppm) levels, sulfur is a severe poison for copper-based catalysts.[5][6] The ZnO component in Cu/ZnO/Al₂O₃ catalysts can act as a scavenger for sulfur, extending the catalyst's life.[5]
-
Chlorine Compounds (e.g., HCl): Chlorine promotes the sintering of copper crystallites, reducing the active surface area.[7]
-
Heavy Metals (e.g., Iron, Nickel): Metal carbonyls (Fe(CO)₅, Ni(CO)₄) can deposit on the catalyst surface, blocking active sites.[4][5]
-
Troubleshooting:
-
-
Thermal Sintering: High reaction temperatures (typically above 300°C) can cause the small copper crystallites on the catalyst surface to agglomerate.[3][5] This leads to a decrease in the active copper surface area and, consequently, lower catalytic activity.[5]
-
Troubleshooting:
-
Optimize Reaction Temperature: Maintain the reaction temperature within the recommended range for your specific catalyst (e.g., 240–270°C for low-pressure ICI-type processes).[10] Precise temperature control is crucial to prevent hotspots.[6]
-
Improve Heat Management: Ensure efficient heat removal from the exothermic methanol synthesis reactions.[6]
-
-
-
Carbon Deposition (Coking): Carbonaceous layers can form on the catalyst surface, physically blocking the active sites.[2]
-
Troubleshooting:
-
Adjust H₂/CO Ratio: Operating in environments with a proper vapor-to-gas ratio can enhance resistance to carbonization.[11]
-
-
Question: My methanol selectivity is low, and I'm observing a high formation of byproducts. What could be the issue?
Answer: Low methanol selectivity is often linked to suboptimal operating conditions or catalyst properties. Common byproducts include methane, higher alcohols, and dimethyl ether (DME).[6]
-
High Temperature: Increased reaction temperatures can promote the formation of byproducts.[7]
-
CO₂ Concentration: High concentrations of CO₂ in the feed can significantly reduce the formation of byproducts.[7]
-
Catalyst Formulation: The composition of the catalyst itself influences byproduct formation.[7]
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can improve selectivity towards methanol.[7]
-
Feed Gas Composition: Adjusting the CO₂ concentration at the reactor inlet can suppress byproduct formation.[7]
-
Catalyst Selection: Choose a catalyst with high selectivity for your specific process conditions. For example, the MegaMax® 800 catalyst is designed for high selectivity.[7]
-
Catalyst Selection and Handling
Question: What are the key factors to consider when selecting a catalyst for methanol synthesis?
Answer: The choice of catalyst is critical for the efficiency and economics of methanol production. Key factors to consider include:
-
Activity: The catalyst should exhibit high activity under your specific operating conditions (temperature and pressure).[12]
-
Selectivity: A high selectivity towards methanol is crucial to minimize the formation of undesirable byproducts.[12]
-
Stability: The catalyst should have a long operational lifespan and be resistant to deactivation.[12]
-
Operating Conditions: Different catalysts are optimized for different temperature and pressure ranges. For instance, traditional catalysts were designed for high-pressure processes, while modern copper-based catalysts are effective at lower pressures (5-10 MPa).[10][13]
-
Feedstock: The purity and composition of your synthesis gas will influence the choice of catalyst and the need for protective measures.[6]
Question: I am working with a CO₂-rich feedstock. Are there specific catalysts recommended for this?
Answer: While the conventional Cu/ZnO/Al₂O₃ catalyst is used for CO₂ hydrogenation, it can suffer from deactivation due to the water produced in the reverse water-gas shift reaction.[14][15] Research is ongoing into alternative catalysts with improved performance for CO₂ to methanol conversion. Catalysts like Pd/ZnO and In₂O₃ have shown promise in this area.[14][16] The Cu/ZnO/Al₂O₃ catalyst modified with zirconium has also demonstrated high potential for methanol synthesis from CO₂-containing syngas.[17]
Data Presentation: Catalyst Performance
Table 1: Performance of Different Catalysts in Methanol Synthesis
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | CO₂ Conversion (%) | Methanol Selectivity (%) | Methanol Yield (%) | Reference |
| Promoted Cu/ZnO/Al₂O₃ | Al₂O₃ | 300 | 31 | 28.6 | 59.2 | 16.4 | [18] |
| Promoted Cu/ZnO/Al₂O₃ | Al₂O₃ | 300 | 80 | 68.35 | 93 | 63.57 | [18] |
| Ca-Pd/SiO₂ | SiO₂ | 250 | 2.5 | - | 95.2 | - | [10] |
| Pd/SiO₂ | SiO₂ | 250 | 2.5 | - | 95.2 | - | [10] |
| PdIn-based | - | - | - | - | - | - | [14] |
| Cu/ZnO/Al₂O₃ | Al₂O₃ | - | - | - | - | - | [14] |
Note: Direct comparison between studies should be made with caution due to variations in experimental setups and conditions.
Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
This protocol outlines a general procedure for testing the activity of a methanol synthesis catalyst.
-
Catalyst Preparation and Loading:
-
Catalyst Activation (Reduction):
-
The unreduced catalyst (e.g., CuO/ZnO/Al₂O₃) must be activated in-situ.[1]
-
A diluted hydrogen gas stream (e.g., 5 vol% H₂ in N₂) is introduced into the cold reactor at ambient pressure.[19][21]
-
The reactor is heated at a controlled rate (e.g., 1 K/min or 20 °C/h) to a specific temperature (e.g., 200-240 °C).[19][21]
-
The temperature is held constant for a defined period (e.g., 24 hours).[19]
-
The H₂ concentration can be gradually increased during the final stages of activation.[21]
-
-
Methanol Synthesis Reaction:
-
After activation, the system pressure is raised to the desired synthesis pressure (e.g., 50-80 bar).[19][22]
-
The synthesis gas (a mixture of H₂, CO, and CO₂) is introduced into the reactor.[19]
-
The reactor temperature is adjusted to the target synthesis temperature (e.g., 210-260 °C).[19][21]
-
The gas hourly space velocity (GHSV) is set according to the experimental plan.[22]
-
-
Product Analysis:
Visualizations
References
- 1. Causes for deactivation in the liquid phase methanol synthesis catalyst (Conference) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. DEACTIVATION OF METHANOL SYNTHESIS CATALYSTS | PDF [slideshare.net]
- 4. Deactivation of methanol synthesis catalysts | CoLab [colab.ws]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. meryt-chemical.com [meryt-chemical.com]
- 7. clariant.com [clariant.com]
- 8. topsoe.com [topsoe.com]
- 9. topsoe.com [topsoe.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. What factors should methanol synthesis plants consider when choosing catalysts? - Syamcat Catalyst Manufacturer FAQ [syamcat.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
- 18. sdewes.org [sdewes.org]
- 19. mdpi.com [mdpi.com]
- 20. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 21. Surface reaction kinetics of the methanol synthesis and the water gas shift reaction on Cu/ZnO/Al 2 O 3 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00040C [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Methanol synthesis from CO 2 and H 2 using supported Pd alloy catalysts - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00119E [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Forced Periodic Operation in Methanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists experimenting with forced periodic operation in methanol synthesis to achieve improved yields.
Frequently Asked Questions (FAQs)
Q1: What is forced periodic operation in the context of methanol synthesis?
A1: Forced periodic operation is a dynamic operation strategy where process inputs, such as the feed concentration of reactants (e.g., CO, CO2, H2) and the total volumetric inlet flow rate, are intentionally and periodically varied around their steady-state values.[1][2] This modulation can lead to improved time-averaged product amounts and yields compared to conventional steady-state operation.[3]
Q2: What kind of improvements in methanol yield can be expected with forced periodic operation?
A2: Several studies have reported significant improvements in methanol production. For instance, experimental results have shown up to a 35% increase in methanol production compared to steady-state operation by periodically modulating H2 and CO2 in the feed stream.[1] Theoretical studies suggest that for simultaneous modulation of the inlet partial pressure of CO and the inlet volumetric flow rate, it is possible to achieve up to a 33.51% increase in methanol production.[4]
Q3: Which parameters are most critical to modulate for optimizing methanol yield?
A3: The most influential parameters for modulation are the inlet concentrations of reactants (CO, CO2, H2) and the total volumetric flow rate.[3][5] The forcing parameters, including the amplitude, frequency, and phase differences between modulated inputs, are crucial for optimization.[3] Square wave modulations have been shown to outperform sinusoidal modulations in some experimental setups.[3]
Q4: What type of reactor is suitable for these experiments?
A4: Isothermal, gradientless reactors like the Berty reactor or other continuous stirred-tank reactors (CSTRs) are commonly used for experimental validation of forced periodic operation in methanol synthesis.[1][6] These reactors provide good mixing and uniform conditions, which simplifies the analysis of the system's dynamic response.[1]
Troubleshooting Guide
Issue 1: No significant improvement in methanol yield is observed under forced periodic operation compared to steady-state.
| Possible Cause | Troubleshooting Step |
| Suboptimal Forcing Parameters | The amplitude, frequency, or phase shift of the input modulations may not be optimal. Theoretical analysis using methods like Nonlinear Frequency Response (NFR) can help identify promising operating conditions.[3] Systematically vary the forcing parameters to find the optimal set for your specific system. |
| Incorrect Input Modulation | Ensure that the modulation of the inputs (e.g., gas concentrations, flow rates) is being executed accurately by your experimental setup. Verify the response of your mass flow controllers and gas mixing system. |
| Single vs. Simultaneous Modulation | Modulations of single inputs may not provide significant improvements.[1] Consider simultaneous modulation of two inputs, such as the CO concentration and the total feed flow rate, which has been shown to be more effective.[2][5] |
| Inadequate Analytical Resolution | The time-averaged outlet concentrations need to be measured accurately. Storing the reactor effluent over an integer number of periods in a collection vessel before analysis can improve accuracy.[6] |
Issue 2: Rapid catalyst deactivation is observed.
| Possible Cause | Troubleshooting Step |
| Sintering of Copper Particles | Sintering, or the agglomeration of copper particles, is a primary cause of deactivation for Cu/ZnO/Al2O3 catalysts and can be accelerated by the presence of CO.[7][8][9] Operate within the recommended temperature range for the catalyst (typically 220-270°C) to minimize thermal sintering.[10] |
| Coke Formation | Carbon deposition can block active sites on the catalyst.[7] Periodically regenerating the catalyst under controlled conditions can help remove coke. |
| Catalyst Poisoning | Impurities in the feed gas, such as sulfur compounds, can irreversibly poison the catalyst.[7] Ensure high purity of the synthesis gas. |
| Structural Changes in the Catalyst | The dynamic operating conditions might induce structural changes in the catalyst. Characterize the catalyst before and after the experiment using techniques like XRD, SEM, and BET to understand any morphological changes.[7][9] |
Experimental Protocols
Key Experiment: Forced Periodic Operation in a Berty Reactor
This protocol outlines the general methodology for conducting a forced periodic operation experiment for methanol synthesis in a laboratory-scale Berty reactor.
1. Catalyst Activation:
- A fresh charge of the commercial Cu/ZnO/Al2O3 catalyst is loaded into the reactor.
- The catalyst is activated in-situ by reduction in a dilute hydrogen stream at an elevated temperature, following the manufacturer's recommendations.
2. Steady-State Operation:
- Establish a baseline steady-state operation by feeding a synthesis gas mixture (CO, CO2, H2, and an inert gas like N2) at a constant flow rate and composition.
- Maintain isothermal and isobaric conditions (e.g., 250°C and 50 bar).[6]
- Continuously monitor the outlet gas composition using a mass spectrometer and a micro-GC until a steady state is reached.[6]
3. Forced Periodic Operation:
- Introduce periodic modulation of one or more inlet parameters. For example, simultaneously modulate the inlet molar fraction of CO and the total volumetric inlet flow rate.
- The modulation can be sinusoidal or, more effectively, in the form of square waves.[3]
- Control the amplitude, frequency, and phase shift of the modulations using programmable mass flow controllers.
4. Data Acquisition and Analysis:
- Continuously record the transient outlet concentrations of all components.
- To determine the time-averaged outlet concentrations, collect the reactor effluent in a vessel over an integer number of periods.[6]
- Calculate the time-averaged methanol production rate and yield and compare them to the steady-state values.
Quantitative Data
Table 1: Comparison of Methanol Production under Steady-State and Forced Periodic Operation
| Operating Mode | Modulated Inputs | Catalyst | Temperature (°C) | Pressure (bar) | Improvement in Methanol Production |
| Forced Periodic | H2 and CO2 in feed | Cu/ZnO / Cu/ZnO/Al2O3 | 225 | 2.86 MPa (28.6 bar) | ~35%[1] |
| Forced Periodic | Inlet CO partial pressure and inlet volumetric flow rate | Cu/ZnO/Al2O3 | Isothermal | - | Up to 33.51%[4] |
Table 2: Typical Operating Conditions for Forced Periodic Methanol Synthesis
| Parameter | Value | Reference |
| Reactor Type | Isothermal Gradientless Berty Reactor | [6] |
| Catalyst | Commercial Cu/ZnO/Al2O3 | [6] |
| Catalyst Mass | 4.3 g | [6] |
| Reactor Gas Phase Volume | 280 mL | [6] |
| Temperature Range | Up to 260°C | [6] |
| Pressure Range | Up to 60 bar | [6] |
| Average Inlet Flowrate | 3.2 NL/min | [6] |
Visualizations
Caption: Experimental workflow for forced periodic methanol synthesis.
Caption: Key reactions in methanol synthesis over a Cu/ZnO/Al2O3 catalyst.
Caption: Troubleshooting flowchart for low methanol yield.
References
- 1. Secure Verification [cer.ihtm.bg.ac.rs]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. iscre28.org [iscre28.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
Validation & Comparative
Navigating the Structural Maze: A Comparative NMR Analysis of (3-Isopropylisoxazol-5-yl)methanol and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for (3-Isopropylisoxazol-5-yl)methanol and its structurally related alternatives, providing valuable insights for the identification and characterization of isoxazole-based compounds.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound (predicted) and two comparable isoxazole derivatives: (3-tert-butylisoxazol-5-yl)methanol and (3-methylisoxazol-5-yl)methanol. The data for the alternative compounds has been sourced from peer-reviewed literature and spectral databases.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | -CH(CH₃)₂ | ~3.1 | septet | ~7.0 | 1H |
| -CH(CH ₃)₂ | ~1.3 | doublet | ~7.0 | 6H | |
| -CH ₂OH | ~4.8 | singlet | - | 2H | |
| Isoxazole H-4 | ~6.2 | singlet | - | 1H | |
| -OH | variable | broad singlet | - | 1H | |
| (3-tert-butylisoxazol-5-yl)methanol | -C(CH₃)₃ | 1.34 | singlet | - | 9H |
| -CH ₂OH | 4.75 | singlet | - | 2H | |
| Isoxazole H-4 | 6.25 | singlet | - | 1H | |
| -OH | 2.05 | broad singlet | - | 1H | |
| (3-methylisoxazol-5-yl)methanol | -CH₃ | 2.30 | singlet | - | 3H |
| -CH ₂OH | 4.70 | singlet | - | 2H | |
| Isoxazole H-4 | 6.20 | singlet | - | 1H | |
| -OH | 2.50 | broad singlet | - | 1H |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C -3 | ~165 |
| C -4 | ~101 | |
| C -5 | ~170 | |
| -C H(CH₃)₂ | ~28 | |
| -CH(C H₃)₂ | ~22 | |
| -C H₂OH | ~56 | |
| (3-tert-butylisoxazol-5-yl)methanol | C -3 | 168.2 |
| C -4 | 100.5 | |
| C -5 | 171.1 | |
| -C (CH₃)₃ | 32.7 | |
| -C(C H₃)₃ | 29.8 | |
| -C H₂OH | 56.5 | |
| (3-methylisoxazol-5-yl)methanol | C -3 | 161.2 |
| C -4 | 101.8 | |
| C -5 | 169.5 | |
| -C H₃ | 11.5 | |
| -C H₂OH | 56.0 |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, consistent with standard laboratory practices.
Sample Preparation:
-
Dissolve 5-10 mg of the solid compound or 5-10 µL of the liquid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
The sample is inserted into the magnet, and the magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is commonly employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-10 seconds) are typically required.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals by identifying spin-spin couplings and one-bond proton-carbon correlations, respectively.
Visualizing Structural and Analytical Relationships
The following diagrams, generated using the DOT language, illustrate the key structural features of this compound and the general workflow for its NMR analysis.
Caption: Structure-Spectra Correlations for this compound.
Caption: A streamlined workflow for NMR-based structural analysis.
Comparative Analysis of Mass Spectrometry Fragmentation for the Characterization of (3-Isopropylisoxazol-5-yl)methanol
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a critical step in the discovery and development pipeline. Mass spectrometry (MS) is an indispensable tool for determining molecular weight and deducing structural information through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of (3-Isopropylisoxazol-5-yl)methanol and contrasts it with alternative analytical techniques, offering a comprehensive overview for the characterization of this and related isoxazole derivatives.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the loss of an electron to form the molecular ion (M•+). The subsequent fragmentation will be dictated by the relative stability of the resulting fragment ions and neutral losses. Key predicted fragmentation pathways include:
-
α-Cleavage of the Isopropyl Group: A common fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring, leading to the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.
-
Loss of the Hydroxymethyl Group: The hydroxymethyl group can be lost as a neutral radical (•CH₂OH).
-
Isoxazole Ring Cleavage: The isoxazole ring itself is susceptible to cleavage, which can lead to a variety of characteristic fragment ions.
-
Loss of Water: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O).
A summary of the predicted key fragment ions for this compound is presented in Table 1.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Description |
| 141 | - | Molecular Ion (M•+) |
| 126 | •CH₃ | Loss of a methyl radical from the isopropyl group |
| 110 | •CH₂OH | Loss of the hydroxymethyl radical |
| 98 | C₃H₇• | Loss of the isopropyl radical |
| 83 | C₃H₄O | Cleavage of the isoxazole ring |
| 70 | C₄H₅N | Cleavage of the isoxazole ring |
| 43 | C₇H₈NO• | Isopropyl cation |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization of this compound necessitates the use of complementary analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms. | Unambiguous structure determination, stereochemistry. | Requires larger sample amounts, less sensitive than MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups (e.g., O-H, C=N, C-O). | Fast, non-destructive, provides information on bonding. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Separates the compound from a mixture and can be coupled with MS for identification. | High separation efficiency, quantitative analysis. | Compound must be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from a mixture for purification and analysis. | Applicable to a wide range of compounds, quantitative analysis. | Does not provide direct structural information without a coupled detector like MS. |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
A detailed experimental protocol for acquiring the mass spectrum of this compound would typically involve the following steps:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Subject the sample to electron ionization (typically at 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing Fragmentation and Workflows
To better illustrate the predicted fragmentation and a general analytical workflow, the following diagrams are provided.
Caption: Predicted EI-MS fragmentation of this compound.
Caption: General analytical workflow for compound characterization.
A Comparative Guide to FT-IR Spectroscopy for the Analysis of Isoxazole Ring Vibrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other analytical techniques for the characterization of isoxazole ring vibrations. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methods for their specific needs in drug discovery and development.
Introduction to Isoxazole and its Spectroscopic Characterization
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This moiety is a critical pharmacophore found in numerous pharmaceutical compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Accurate and efficient characterization of the isoxazole ring is paramount in the development of new therapeutics. Vibrational spectroscopy, particularly FT-IR, offers a powerful, non-destructive method for elucidating the structural features of isoxazole-containing molecules.
FT-IR Spectroscopy of the Isoxazole Ring
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group, including the isoxazole ring system, has a unique set of vibrational modes that absorb at characteristic frequencies, providing a molecular "fingerprint."
The primary vibrational modes of the isoxazole ring that are readily identifiable in an FT-IR spectrum include C=N stretching, N-O stretching, C-O stretching, and ring breathing vibrations. The precise wavenumbers of these vibrations can be influenced by the nature and position of substituents on the isoxazole ring.
Key FT-IR Vibrational Frequencies of the Isoxazole Ring
The following table summarizes the characteristic FT-IR absorption bands for the isoxazole ring, compiled from various studies. These values can serve as a reference for the identification and characterization of isoxazole derivatives.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| C=N Stretching | 1643 - 1573 | Medium | This is a characteristic band for the imine functionality within the isoxazole ring.[1][2] |
| Ring C=C Stretching | 1594 - 1491 | Medium | Often observed in substituted isoxazoles, corresponding to the carbon-carbon double bond within the ring.[3] |
| N-O Stretching | 1405 - 1110 | Medium-Strong | A key indicator of the isoxazole ring. The position can vary significantly with substitution.[1][2][4] |
| C-N Stretching | 1276 - 1250 | Medium | Represents the stretching of the carbon-nitrogen single bond within the ring.[1][4] |
| C-O Stretching | 1068 - 1020 | Medium | Corresponds to the carbon-oxygen single bond stretching vibration in the isoxazole ring.[4] |
| Ring Breathing/Deformation | 950 - 850 | Weak-Medium | These vibrations involve the concerted expansion and contraction of the entire ring. |
| C-H Stretching (Aromatic-like) | ~3100 | Medium | If C-H bonds are present on the isoxazole ring, their stretching vibrations appear in this region. |
Comparison with Alternative Spectroscopic Techniques
While FT-IR is a valuable tool, a comprehensive characterization of isoxazole derivatives often benefits from the complementary information provided by other spectroscopic methods.
| Technique | Principle | Advantages for Isoxazole Analysis | Limitations |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations. | - Rapid and non-destructive.- Highly sensitive to polar functional groups.- Provides a characteristic fingerprint for the isoxazole ring system.- Well-established and widely available. | - Water and CO₂ interference can be significant.- Sample preparation may be required (e.g., KBr pellets).- Can be less sensitive to non-polar bonds. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes. | - Excellent for symmetric and non-polar bonds.- Minimal sample preparation required.- Can be used for aqueous solutions with minimal interference from water.- Provides complementary information to FT-IR. | - Can be affected by fluorescence from the sample or impurities.- Generally weaker signal than FT-IR.- May be less sensitive to polar functional groups. |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Provides detailed information about the molecular structure, including connectivity and stereochemistry.- Crucial for distinguishing between isomers (e.g., isoxazole vs. oxazole).- 1H, 13C, and 15N NMR can all be used to characterize the isoxazole ring. | - Lower sensitivity compared to FT-IR.- Requires larger sample quantities.- More complex and time-consuming than FT-IR.- Requires deuterated solvents. |
Experimental Protocols
FT-IR Analysis using the KBr Pellet Method
This method is suitable for solid samples.
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), spectroscopic grade, dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Grind 1-2 mg of the solid isoxazole derivative into a fine powder using the agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry spectroscopic grade KBr to the mortar. Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to the pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place a blank KBr pellet (prepared using only KBr) in the sample holder of the FT-IR spectrometer and record the background spectrum.
-
Sample Spectrum: Replace the blank pellet with the sample pellet and record the FT-IR spectrum of the isoxazole derivative.
-
Data Analysis: Process the spectrum to identify the characteristic vibrational frequencies of the isoxazole ring and any other functional groups present in the molecule.
FT-IR Analysis using Attenuated Total Reflectance (ATR)
This method is suitable for both solid and liquid samples and requires minimal sample preparation.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula (for solids)
-
Pipette (for liquids)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application:
-
Solids: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Liquids: Place a drop of the liquid sample onto the center of the ATR crystal.
-
-
Sample Spectrum: Record the FT-IR spectrum of the sample.
-
Cleaning: After analysis, thoroughly clean the ATR crystal using a suitable solvent and a lint-free wipe.
-
Data Analysis: Process the obtained spectrum to identify the vibrational frequencies of interest.
Workflow for FT-IR Analysis of Isoxazole Ring Vibrations
The following diagram illustrates a logical workflow for the characterization of isoxazole ring vibrations using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of isoxazole ring vibrations.
References
A Comparative Guide to the Synthesis of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The synthesis of substituted isoxazoles is therefore of great interest to researchers in drug discovery and development. This guide provides an objective comparison of the two primary synthetic routes to this important heterocycle: the Huisgen 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl compounds or their equivalents with hydroxylamine. This comparison is supported by experimental data, detailed protocols, and visual representations of the reaction pathways to aid in the selection of the most appropriate method for a given synthetic target.
At a Glance: Comparison of Key Synthesis Routes
| Feature | Huisgen 1,3-Dipolar Cycloaddition | Condensation with Hydroxylamine |
| General Applicability | High versatility, tolerating a wide range of functional groups on both the alkyne and nitrile oxide precursor.[1] | Effective for a variety of substituted isoxazoles, with modern variations allowing for high regioselectivity. |
| Regioselectivity | Generally high for 3,5-disubstituted products, influenced by electronic and steric factors.[1] Synthesis of 3,4-disubstituted isomers can be challenging but is achievable with specific strategies. | Can be poor with simple β-diketones, often yielding mixtures of regioisomers. However, the use of β-enamino diketones allows for excellent regiochemical control.[2] |
| Reaction Conditions | Often mild, with many one-pot procedures available.[1] | Can range from mild to harsh depending on the specific protocol. Modern methods often utilize mild conditions.[2] |
| Starting Materials | Alkynes and nitrile oxide precursors (e.g., aldoximes, nitroalkanes). | β-Dicarbonyl compounds, α,β-unsaturated ketones, or β-enamino diketones, and hydroxylamine.[1][2] |
| Key Advantages | High functional group tolerance, often high yields, and well-established procedures. | Readily available starting materials, and modern variations offer excellent control over regioselectivity.[2] |
| Key Disadvantages | Regiocontrol can be an issue for certain substitution patterns. Nitrile oxides can be unstable, though often generated in situ.[1] | Classical methods with unsymmetrical β-diketones suffer from poor regioselectivity.[1] |
Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, including isoxazoles. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A key advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like aldoximes or nitroalkanes.[1]
Experimental Workflow & Signaling Pathway
References
A Comparative Guide to the Biological Potential of Isoxazole Methanol Isomers
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for conferring a wide array of pharmacological activities to its derivatives. This guide provides a comparative overview of the biological activities associated with isoxazole-containing compounds, with a particular focus on the structural nuances of isomers. While specific experimental data for (3-Isopropylisoxazol-5-yl)methanol and its direct isomers remains limited in publicly accessible literature, this document serves as a valuable resource by summarizing the broader biological context of isoxazole derivatives, detailing relevant experimental protocols, and discussing general structure-activity relationships.
General Biological Activities of Isoxazole Derivatives
The isoxazole ring is a versatile pharmacophore found in numerous compounds with significant therapeutic potential.[1] Research has consistently shown that isoxazole derivatives exhibit a broad spectrum of biological activities, including:
-
Anticancer Activity: Isoxazole-containing molecules have been investigated for their efficacy against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key enzymes, induction of apoptosis (programmed cell death), and disruption of cell division.[2][3][4][5] For instance, some derivatives have shown potent inhibitory effects on heat shock protein 90 (HSP90), a molecular chaperone crucial for the stability of many oncoproteins.[3]
-
Antimicrobial Activity: The isoxazole nucleus is a core component of several antimicrobial agents.[6][7][8][9] These compounds can act as either bactericidal agents, which kill bacteria, or bacteriostatic agents, which inhibit bacterial growth.[6] Their activity extends to both Gram-positive and Gram-negative bacteria.[7]
-
Anti-inflammatory and Analgesic Activity: Certain isoxazole derivatives have demonstrated anti-inflammatory and pain-relieving properties.[7]
-
Antiviral Activity: The isoxazole scaffold has been incorporated into molecules with antiviral properties, including activity against the Zika virus.[7][10]
-
Anthelmintic Activity: Some 3-substituted 5-methylthio-isoxazoles have been synthesized and have shown activity against parasitic worms in both in vitro and in vivo studies.
Isomeric Differentiation and Biological Activity
The precise arrangement of substituents on the isoxazole ring is critical in determining the biological activity of a compound. Structure-activity relationship (SAR) studies on various isoxazole derivatives have revealed that even minor changes, such as the position of a substituent, can significantly impact efficacy and selectivity.[10][11]
For example, a study on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) highlighted the importance of the substitution pattern at the C-3, C-4, and C-5 positions for binding affinity and potency.[11] Another study on isoxazole-based antiviral agents found that a 1,2,4-oxadiazole isomer demonstrated lower potency against the Zika virus compared to the parent compound, while a 1,3,4-oxadiazole-containing compound was inactive.[10] This underscores the principle that different isomers of the same core structure can possess markedly different biological profiles.
While a direct comparative analysis of this compound versus its other isomers is not possible due to the absence of specific experimental data in the reviewed literature, the general principles of SAR in isoxazole chemistry suggest that their biological activities would likely differ. The spatial arrangement of the isopropyl and methanol groups on the isoxazole ring would influence how each molecule interacts with biological targets.
Experimental Protocols
For researchers interested in evaluating the biological activity of novel isoxazole derivatives, the following are detailed experimental protocols for key assays.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[2]
Methodology [2]
-
Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isoxazole compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.[2]
Antimicrobial Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental assays in antimicrobial screening.[6]
Methodology for MIC Determination [6][12]
-
Preparation of Microtiter Plates: Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Create a serial two-fold dilution of the isoxazole compound across the wells of the plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well.
-
Controls: Include a positive control (broth with a standard antibiotic) and a negative control (broth with the microbial suspension only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Methodology for MBC Determination [6]
-
Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under suitable conditions.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for anticancer and antimicrobial testing.
Caption: Workflow for determining the anticancer activity of isoxazole derivatives using the MTT assay.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of isoxazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the X-ray Crystallography of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic data of several isoxazole derivatives and related heterocyclic compounds. By presenting experimental data in a clear, comparative format, this document aims to serve as a valuable resource for the structural elucidation of novel isoxazole-based compounds, which are of significant interest in medicinal chemistry and drug development.
Comparative Crystallographic Data
The determination of the three-dimensional structure of a molecule is paramount for understanding its structure-activity relationship (SAR). Single-crystal X-ray crystallography is the gold standard for obtaining precise atomic coordinates, bond lengths, and bond angles. This section compares the crystallographic data of four distinct heterocyclic compounds, including isoxazole and oxazole derivatives, to highlight the structural nuances within this class of molecules.
| Parameter | Isoxazole Derivative 1 | Oxazole Derivative 2 | Furoxan Derivative 3 | Oxazolidinone Derivative 4 |
| Compound Name | Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate | Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | 3,4-dinitrofurazanofuroxan | (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone |
| Chemical Formula | C₂₅H₂₀N₄O₅ | C₁₃H₁₂BrNO₄ | C₆N₈O₈ | C₁₃H₁₃ClFNO₄ |
| Molecular Weight ( g/mol ) | 468.46 | 326.15 | 312.14 | 317.70 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c[1] | P2₁/n[2][3] | P2₁2₁2₁ | P2₁ |
| a (Å) | 11.9936(3)[1] | 14.828(2)[2][3] | 10.746(7) | 10.5815(3) |
| b (Å) | 13.9638(3)[1] | 7.1335(9)[2][3] | 15.099(10) | 12.1079(3) |
| c (Å) | 11.5126(4)[1] | 25.119(2)[2][3] | 6.596(4) | 15.1050(3) |
| α (°) | 90[1] | 90 | 90 | 90 |
| β (°) | 108.939(3)[1] | 100.066(11)[2][3] | 90 | 93.678(2) |
| γ (°) | 90[1] | 90 | 90 | 90 |
| Volume (ų) | 1823.70(9)[1] | 2616.1(6)[2][3] | 1070.2(1) | 1931.26(8) |
| Z | 4[1] | 8[3] | 4 | 4 |
| Calculated Density (g/cm³) | Not Reported | Not Reported | 1.937[4] | Not Reported |
| Radiation | Not Reported | Mo Kα | Mo Kα | Mo Kα |
| Temperature (K) | Not Reported | Not Reported | Not Reported | 100 |
| Final R-factor | R1 = 0.050[1] | Not Reported | R = 0.038[4] | Not Reported |
Experimental Protocols
The successful determination of a crystal structure relies on a meticulous experimental workflow. The following sections detail the typical methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of isoxazole derivatives.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the desired compound and the subsequent growth of high-quality single crystals.
-
Synthesis: The synthesis of the isoxazole and oxazole derivatives presented in this guide follows established organic chemistry protocols. For instance, the synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate involves the reaction of the corresponding starting materials in a suitable solvent.[2]
-
Crystallization: The growth of diffraction-quality single crystals is a critical step. Common techniques include:
-
Slow Evaporation: This is a widely used method where the purified compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly, leading to the formation of crystals. For example, crystals of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone were obtained by dissolving the compound in a methanol and dichloromethane mixture and allowing the solvent to evaporate slowly at room temperature.[5] Similarly, Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was crystallized from a hot solution of petroleum ether and ethyl acetate, followed by slow cooling.[2]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.
-
X-ray Data Collection and Processing
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). The crystal is rotated, and the diffraction pattern is recorded on a detector. For low-temperature data collection, a cryostream is used to maintain the crystal at a constant temperature, often around 100 K, to minimize thermal vibrations and potential radiation damage.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections. Software such as CrysAlisPro or SAINT is commonly used for data reduction and cell refinement.
Structure Solution and Refinement
The final step is to determine the arrangement of atoms within the crystal lattice from the processed diffraction data.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The software SHELXS is frequently employed for this purpose.
-
Structure Refinement: The initial structural model is refined using full-matrix least-squares methods to achieve the best agreement between the observed and calculated structure factors. This process minimizes the difference between the experimental diffraction pattern and the one calculated from the atomic model. Software such as SHELXL is widely used for structure refinement. The quality of the final structure is assessed by the R-factor (or agreement factor), with a lower value indicating a better fit.
Visualization of the Crystallography Workflow
The following diagram illustrates the logical workflow for the X-ray crystallography of isoxazole derivatives, from the initial synthesis to the final structural analysis and deposition of the data.
This comprehensive workflow underscores the multi-step process required for the successful elucidation of the crystal structure of isoxazole derivatives, providing a roadmap for researchers in the field.
References
- 1. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of (3-Isopropylisoxazol-5-yl)methanol: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of (3-Isopropylisoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in quality control and analytical method development.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a powerful tool for quantitative purity analysis, other methods offer complementary information. The following table summarizes the performance of various techniques in the context of analyzing this compound.
| Analytical Technique | Principle | Information Provided | Resolution | Sensitivity | Throughput | Primary Application |
| Reverse-Phase HPLC (RP-HPLC) | Differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. | Quantitative purity, detection and quantification of impurities. | High | High (ng to pg level) | Moderate to High | Purity determination and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Qualitative purity, reaction monitoring. | Low to Moderate | Moderate (µg level) | High | Rapid purity checks and reaction monitoring. [1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, confirmation of identity, and estimation of purity against a certified standard. | N/A (structural information) | Low to Moderate | Low | Structural confirmation and qualitative purity. [3][4] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, structural information of impurities when coupled with a separation technique (e.g., LC-MS). | N/A (mass information) | Very High | High (when coupled with LC) | Impurity identification and molecular weight verification. [1] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | N/A (functional group information) | Moderate | High | Functional group analysis and identity confirmation. [3][4] |
Recommended HPLC Method for Purity Assessment
A robust reverse-phase HPLC method is proposed for the accurate and precise determination of the purity of this compound and for the separation of potential process-related impurities.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution as required for the analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Rationale for Method Parameters:
-
The C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like this compound.[5][6]
-
A gradient elution with acetonitrile and water allows for the effective separation of the main component from both more polar and less polar impurities.[7][8]
-
The addition of formic acid to the mobile phase helps to improve peak shape and reproducibility for ionizable compounds.[9]
-
UV detection at 220 nm is chosen as many organic molecules, including isoxazole derivatives, exhibit significant absorbance in the lower UV region.
Potential Impurities
Based on common synthetic routes for 3,5-disubstituted isoxazoles, potential impurities that this HPLC method can separate include:
-
Starting Materials: Unreacted isobutyraldehyde and propargyl alcohol (or their synthetic equivalents).
-
Intermediates: The corresponding aldoxime of isobutyraldehyde.
-
By-products: Isomers and products from side reactions occurring during the cycloaddition step.[10][11][12]
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the purity assessment of this compound by HPLC.
Caption: HPLC Purity Assessment Workflow.
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity should be used. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results, assessing parameters such as specificity, linearity, accuracy, and precision.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative study of catalysts in isoxazole synthesis
A Comparative Guide to Catalysts in Isoxazole Synthesis for Researchers and Drug Development Professionals
The isoxazole ring is a crucial five-membered heterocycle present in numerous pharmaceuticals and biologically active compounds.[1] Its synthesis is a cornerstone of medicinal chemistry, and the choice of catalyst profoundly impacts the efficiency, regioselectivity, and environmental footprint of the synthetic route. This guide provides an objective comparison of various catalytic systems for isoxazole synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
The most common and versatile method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2][3] Various catalysts, including transition metals and organocatalysts, have been developed to improve the efficiency and control of this and other synthetic strategies, such as the cycloisomerization of α,β-acetylenic oximes.[4][5]
Performance Comparison of Catalytic Systems
The selection of a catalyst is a critical decision in the synthesis of isoxazole derivatives, influencing reaction yield, time, and conditions. The following table summarizes the performance of different catalysts, providing a clear basis for comparison.
| Catalyst System | Catalyst Loading (mol%) | Starting Materials | Reaction Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Example |
| Gold (Au) | ||||||||
| AuCl₃ | 5 | α,β-Acetylenic oximes | Cycloisomerization | Dichloromethane | 30 | 0.5 | 94 | [4] |
| JohnPhosAuCl / AgOTf | 5 | Alkynyl triazenes, Dioxazoles | [3+2] Cycloaddition | Dichloromethane | Room Temp. | 24 | 95 | [6] |
| Au(PPh₃)NTf₂ | 5 | Terminal alkyne, Nitrile | [2+2+1] Annulation | Nitrile (as solvent) | 60 | 3-24 | up to 95 | [7] |
| Copper (Cu) | ||||||||
| CuCl | Not specified | Propargylamines | Oxidation/Cyclization | Ethyl Acetate | 80 | Not specified | up to 93 | [8] |
| CuI | 10 | Propargyl-substituted isoindolinone, Arylnitrile oxides | 1,3-Dipolar Cycloaddition | Dichloromethane | Room Temp. | 6-8 | 80-89 | [9][10] |
| Cu(OAc)₂·H₂O | Not specified | Phenylacetylene, tert-butyl nitrite, Ethyl diazoacetate | [3+2] Cycloaddition | Toluene | 130 | Not specified | Not specified | [11] |
| Organocatalyst | ||||||||
| Hexamine | Not specified | Aryl aldehydes, Ethyl acetoacetate, Hydroxylamine HCl | Multicomponent | Ethanol:Water | Not specified | Short | Excellent | [1] |
| DABCO | 20 | Ethyl nitroacetate, Aromatic aldehyde | Cascade | Water | 80 | 24 | Not specified | [2] |
| Hypervalent Iodine | ||||||||
| 2-Iodobenzoic acid / m-CPBA | Catalytic | Alkyne-tethered aldoximes | Intramolecular Oxidative Cycloaddition | Dichloromethane | Room Temp. | Not specified | up to 94 | [12] |
| Palladium (Pd) | ||||||||
| Pd₂(dba)₃ / Tri(2-furyl)phosphine | 2.5 | N-propargylamides, Aryl iodides | Coupling/Cyclization | Dioxane | Not specified | Not specified | Not specified | [13] |
| Rhodium (Rh) | ||||||||
| Rh₂(esp)₂ | 1.5 | N-sulfonyl-1,2,3-triazoles, Isoxazoles | [3+2] Cycloaddition | 1,2-Dichloroethane | 140 | Not specified | up to 92 | [14] |
Key Catalyst Systems: A Deeper Look
Gold Catalysts: Gold-based catalysts, particularly Au(I) and Au(III) species, have emerged as highly effective for the synthesis of substituted isoxazoles.[4] They are particularly proficient in catalyzing the cycloisomerization of α,β-acetylenic oximes under mild conditions, often leading to excellent yields.[4][5][15] Gold catalysis also enables novel reaction pathways, such as the [2+2+1] annulation of alkynes, nitriles, and an oxygen source, offering a safe and scalable alternative to traditional methods.[7]
Copper Catalysts: Copper-catalyzed reactions, especially the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are among the most widely used methods for isoxazole synthesis.[11][16] This "click chemistry" approach is highly reliable and exhibits a broad substrate scope.[15] Copper catalysts are valued for their high regioselectivity, cost-effectiveness, and the ability to be used in one-pot, multi-component reactions, which enhances synthetic efficiency.[8][9][11]
Organocatalysts: For researchers prioritizing green chemistry and avoiding metal contamination, organocatalysts present a valuable alternative.[2] Catalysts like hexamine have been shown to efficiently promote multicomponent reactions for isoxazole synthesis in environmentally friendly solvents like ethanol/water mixtures.[1] These methods are characterized by operational simplicity, short reaction times, and high yields.[1]
Experimental Workflows & Catalyst Comparison
The following diagrams illustrate a typical experimental workflow for isoxazole synthesis and a comparative overview of the primary catalytic approaches.
Caption: General experimental workflow for catalyzed isoxazole synthesis.
Caption: Comparative overview of catalysts for isoxazole synthesis.
Detailed Experimental Protocols
The following are representative methodologies for key catalytic systems. Researchers should adapt these protocols based on their specific substrates and laboratory conditions.
Protocol 1: Gold(III)-Catalyzed Cycloisomerization of an α,β-Acetylenic Oxime
This protocol is adapted from a procedure demonstrating the efficient synthesis of substituted isoxazoles using AuCl₃.[4]
-
Materials:
-
α,β-Acetylenic oxime (1.0 mmol)
-
Gold(III) chloride (AuCl₃, 0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
-
Procedure:
-
To a solution of the α,β-acetylenic oxime in anhydrous DCM, add AuCl₃ at room temperature.
-
Stir the reaction mixture at 30°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to afford the desired isoxazole product.
-
Protocol 2: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is a general representation of the widely used Cu-catalyzed cycloaddition to form 3,5-disubstituted isoxazoles.[9][10]
-
Materials:
-
Terminal alkyne (1.0 mmol)
-
Hydroximinoyl chloride (nitrile oxide precursor, 1.1 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N, 1.2 mmol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
Dissolve the terminal alkyne and CuI in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the mixture.
-
Add a solution of the hydroximinoyl chloride in the same solvent dropwise to the reaction mixture at room temperature. The in-situ generation of the nitrile oxide will commence.
-
Stir the reaction for 6-8 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove any solids and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography to yield the pure 3,5-disubstituted isoxazole.
-
Conclusion
The synthesis of isoxazoles is a mature field with a diverse array of catalytic methods available to the modern chemist. Transition metal catalysts, particularly those based on copper and gold, offer high efficiency, broad substrate scope, and excellent control over regioselectivity.[4][6][8] For applications where metal contamination is a concern, organocatalytic and other metal-free approaches provide robust and green alternatives.[1][2] The choice of the optimal catalyst will ultimately depend on the specific target molecule, available starting materials, and desired reaction conditions such as temperature and solvent.[13] The data and protocols presented in this guide serve as a valuable starting point for researchers to navigate the landscape of catalytic isoxazole synthesis and develop efficient routes for their drug discovery and development programs.
References
- 1. fzgxjckxxb.com [fzgxjckxxb.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the ADMET Properties of Novel Isoxazole-Based Compounds
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinical application is fraught with challenges. A critical hurdle is the assessment of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The isoxazole scaffold, a privileged structure in medicinal chemistry, continues to yield promising therapeutic candidates due to its metabolic stability and versatile bioactivity. This guide provides a comparative analysis of the experimental ADMET properties of several novel isoxazole-based compounds, offering a data-driven look into their potential as viable drug candidates.
This analysis synthesizes experimental data from recent studies to offer a comparative look at key ADMET parameters. We will explore cytotoxicity, a crucial indicator of a compound's therapeutic window, and metabolic stability, which dictates its half-life and dosing regimen. Detailed experimental protocols and illustrative workflows are provided to support the reproducibility and understanding of these findings.
In Vitro Cytotoxicity: Gauging the Therapeutic Window
A primary concern in drug development is ensuring a compound selectively affects its target without harming healthy cells. The half-maximal inhibitory concentration (IC50) is a key metric, quantifying the amount of a substance needed to inhibit a biological process by 50%. The following tables summarize the in vitro cytotoxic activity of different series of novel isoxazole derivatives against various human cancer cell lines.
One study explored a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, designated TTI, against breast (MCF-7, 4T1) and prostate (PC-3) cancer cell lines, as well as a non-cancerous cell line (HEK-293) to assess selectivity.[1]
Table 1: Comparative Cytotoxicity (IC50 in µM) of 4-(Trifluoromethyl)isoxazole Derivatives [1]
| Compound ID | Substitution Pattern | MCF-7 (Breast) | 4T1 (Breast) | PC-3 (Prostate) | HEK-293 (Normal) |
| TTI-1 | 3-(4-methoxyphenyl) | 10.45 | 11.34 | 12.33 | >200 |
| TTI-2 | 3-(4-chlorophenyl) | 8.76 | 9.12 | 10.51 | >200 |
| TTI-4 | 3-(3,4-dimethoxyphenyl) | 2.63 | 4.55 | 5.89 | >200 |
| TTI-7 | 3-(4-(trifluoromethoxy)phenyl) | 5.11 | 6.98 | 8.24 | >200 |
| BG-45 | (Reference Compound) | 3.21 | 5.01 | 6.42 | >200 |
Data sourced from a study on trifluoromethyl-isoxazoles, presented as mean ± SD (n=2).[1]
Another investigation focused on isoxazolo-indole derivatives, highlighting their potent activity against liver cancer cell lines.[2]
Table 2: Comparative Cytotoxicity (IC50 in µM) of Isoxazolo-Indole Derivatives [2]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 5a | Indole-3-isoxazole-5-carboxamide | Huh7 (Liver) | 0.7 |
| 5a | Indole-3-isoxazole-5-carboxamide | Mahlavu (Liver) | 1.5 |
| 5r | Indole-3-isoxazole-5-carboxamide | HepG2 (Liver) | 1.5 |
| DHI1 (4a) | 3-(4,5-dihydroisoxazol-5-yl)indole | Jurkat (Leukemia) | 21.83 ± 2.35 |
| DHI1 (4a) | 3-(4,5-dihydroisoxazol-5-yl)indole | HL-60 (Leukemia) | 19.14 ± 0.18 |
Data extracted from a comparative analysis of isoxazolo-indole derivatives.[2]
The data reveals that specific substitutions on the isoxazole ring significantly impact cytotoxic potency. For instance, compound TTI-4 , with a 3,4-dimethoxyphenyl group, demonstrated the highest potency against the MCF-7 breast cancer cell line in its series.[1] Similarly, the indole-fused isoxazoles showed sub-micromolar to low micromolar activity against liver cancer cells.[2] The high IC50 values against the non-cancerous HEK-293 cell line for the TTI series suggest a favorable therapeutic window.[1]
References
Efficacy of Isoxazole Drugs Compared to Commercially Available Alternatives: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of commercially available isoxazole drugs with other therapeutic alternatives. The information is supported by experimental data from clinical and preclinical studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Anti-inflammatory Isoxazole Drugs: Leflunomide
Leflunomide is an isoxazole derivative that acts as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis (RA). Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine synthesis in proliferating lymphocytes.
Comparative Efficacy of Leflunomide and Methotrexate in Rheumatoid Arthritis
Clinical trials have compared the efficacy of leflunomide with methotrexate, a commonly used DMARD for RA. The American College of Rheumatology (ACR) response criteria are a standard measure of improvement in RA symptoms.
| Efficacy Endpoint | Leflunomide | Methotrexate | Placebo |
| ACR20 Response Rate | 46.2% - 52% | 46% - 64.8% | 19.5% - 26% |
| ACR50 Response Rate | 26.2% | - | 6.0% |
| ACR70 Response Rate | 10% | - | 2.3% |
| Radiographic Progression | Less progression than placebo | Less progression than placebo | - |
Leflunomide has demonstrated comparable efficacy to methotrexate in improving the signs and symptoms of rheumatoid arthritis and slowing disease progression as measured by radiographic imaging. Combination therapy of leflunomide with methotrexate has also been shown to be effective.
Experimental Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay determines the inhibitory activity of a compound against the DHODH enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Coenzyme Q10 (CoQ10)
-
Test compound (e.g., Leflunomide's active metabolite, A77 1726) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ10 in the appropriate solvents.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the test compound or vehicle (DMSO) control. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the enzymatic reaction by adding the reaction mix to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode using a microplate spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.[1][2]
Signaling Pathway: Leflunomide Mechanism of Action
Caption: Mechanism of action of Leflunomide in inhibiting lymphocyte proliferation.
Antibacterial Isoxazole Drugs: Penicillinase-Resistant Penicillins
Isoxazolyl penicillins, such as oxacillin, cloxacillin, and dicloxacillin, are a class of β-lactam antibiotics resistant to degradation by penicillinase enzymes produced by some bacteria, particularly Staphylococcus aureus.
Comparative Efficacy of Isoxazolyl Penicillins
The efficacy of these antibiotics is often compared by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Staphylococcus aureus (Methicillin-Susceptible) MIC Range (µg/mL) |
| Oxacillin | ≤ 2 |
| Cloxacillin | ≤ 0.5 |
| Dicloxacillin | ≤ 0.25 |
Dicloxacillin generally exhibits the lowest MIC values, indicating higher potency against susceptible Staphylococcus aureus strains. However, all three are considered effective for treating infections caused by penicillinase-producing, methicillin-susceptible S. aureus (MSSA).
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the antimicrobial agent
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Antimicrobial Dilution: Prepare serial twofold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well containing only broth and the bacterial inoculum.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[3][4][5][6][7]
Signaling Pathway: Oxacillin Mechanism of Action
Caption: Mechanism of action of Oxacillin in disrupting bacterial cell wall synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. integra-biosciences.com [integra-biosciences.com]
Safety Operating Guide
Proper Disposal of (3-Isopropylisoxazol-5-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (3-Isopropylisoxazol-5-yl)methanol (CAS Number: 14633-17-1), a combustible liquid used in laboratory and manufacturing settings.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with care. Always consult the Safety Data Sheet (SDS) and handle the chemical in accordance with good industrial hygiene and safety practices.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses and a face shield.[1]
-
Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves before use and use proper glove removal techniques to avoid skin contact.[1]
-
Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a NIOSH (US) or EN 166 (EU) approved respirator.
-
Body Protection: Wear a lab coat or other protective clothing.
II. Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 14633-17-1 |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Physical Form | Liquid |
| Storage Class | 10 - Combustible liquids |
Source: Sigma-Aldrich
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Identification and Segregation
-
Identify the waste as hazardous chemical waste.
-
Do not mix this compound with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization
-
Collect the waste in a suitable, closed container.[1] The original container is often the best choice.
-
Ensure the container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".
Step 3: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[1]
-
Containers must be kept upright to prevent leakage.[1]
Step 4: Professional Disposal
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This may involve dissolving or mixing the material with a combustible solvent.[1]
IV. Spill and Contaminated Material Disposal
In the event of a spill, avoid breathing vapors and ensure the area is well-ventilated.[1]
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Cleanup Debris: Collect the absorbent material and any contaminated items (e.g., gloves, paper towels) and place them in a suitable, sealed container for hazardous waste.
-
Labeling: Label the container as "Hazardous Waste" and include the name of the spilled chemical.
-
Disposal: Dispose of the container following the same procedure as for the chemical waste.
V. Empty Container Disposal
Empty containers that held this compound must also be treated as hazardous waste and disposed of as an unused product.[1] Do not rinse the container unless the rinsate can be collected and disposed of as hazardous waste.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling (3-Isopropylisoxazol-5-yl)methanol
This guide provides immediate, essential safety and logistical information for the handling and disposal of (3-Isopropylisoxazol-5-yl)methanol in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe operational conduct and environmental responsibility.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 14633-17-1 |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Physical Form | Liquid |
| Storage Class | 10 - Combustible liquids |
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile gloves are a suitable choice for many alcohols and organic compounds).[1][2][3][4] |
| Eye Protection | Chemical safety goggles or a face shield must be worn to protect against splashes.[1][3][5] |
| Protective Clothing | A chemical-resistant lab coat or apron should be worn at all times to protect skin and clothing.[2][3][4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5] If significant aerosolization or handling in a poorly ventilated area is unavoidable, a NIOSH-approved respirator may be necessary.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following experimental protocol is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Chemical Handling :
-
Post-Handling :
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Segregation :
-
Waste Collection :
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[3]
-
Label the waste container clearly as "Hazardous Waste: this compound" and include any other components of the waste.
-
Solid waste contaminated with the chemical (e.g., gloves, absorbent materials) should be collected in a separate, clearly labeled hazardous waste bag or container.[6]
-
-
Spill Management :
-
In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[3]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[3]
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water, and dispose of all cleaning materials as hazardous waste.[3]
-
-
Final Disposal :
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[3]
-
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 6. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
